tert-Butyl (2-(methylamino)cyclohexyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[2-(methylamino)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXDBAIQSFJAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl (2-(methylamino)cyclohexyl)carbamate: A Key Intermediate in Pharmaceutical Synthesis
CAS Number: 1353944-65-6
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-(methylamino)cyclohexyl)carbamate, a pivotal synthetic intermediate in the landscape of modern pharmaceutical development. With a unique bifunctional architecture, this molecule serves as a versatile building block for the construction of complex molecular scaffolds, particularly in the synthesis of active pharmaceutical ingredients (APIs). This document will delve into the chemical properties, a proposed robust synthetic pathway, detailed analytical characterization, and the significant applications of this compound, with a focus on its role in medicinal chemistry and drug discovery. The insights provided herein are curated for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical grounding and practical, field-proven methodologies.
Introduction: The Strategic Importance of Bifunctional Building Blocks
In the intricate chess game of drug design and synthesis, the strategic deployment of versatile building blocks is paramount. tert-Butyl (2-(methylamino)cyclohexyl)carbamate emerges as a significant player in this context. Its structure, featuring a cyclohexane backbone functionalized with a carbamate-protected primary amine and a secondary methylamine, offers a powerful tool for medicinal chemists. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for selective chemical transformations at the two distinct amine functionalities. This differential reactivity is the cornerstone of its utility, enabling the sequential introduction of diverse pharmacophoric elements and facilitating the construction of complex, multi-functional molecules.
The carbamate moiety itself is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.[1] The strategic incorporation of the tert-butyl (2-(methylamino)cyclohexyl)carbamate scaffold can, therefore, impart favorable pharmacokinetic and pharmacodynamic properties to the final drug candidate. This guide aims to provide a holistic understanding of this valuable intermediate, from its synthesis to its application, empowering researchers to leverage its full potential in their synthetic endeavors. A related compound, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is a crucial intermediate in the synthesis of the anticoagulant drug Edoxaban, highlighting the pharmaceutical relevance of this class of molecules.[2][3]
Physicochemical Properties & Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization. The key properties of tert-butyl (2-(methylamino)cyclohexyl)carbamate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1353944-65-6 | [4][5] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [4][5] |
| Molecular Weight | 228.33 g/mol | [4][5] |
| Appearance | Predicted to be a colorless to light yellow liquid or low-melting solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, THF, MeOH) | Inferred from similar compounds |
Proposed Synthetic Pathway: A Two-Step Approach
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]
- 3. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. 1353944-65-6|tert-Butyl (2-(methylamino)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Molecular Structure of tert-Butyl (2-(methylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of tert-Butyl (2-(methylamino)cyclohexyl)carbamate. This compound is a key synthetic intermediate, notably in the preparation of modern anticoagulant pharmaceuticals. Its stereochemical complexity and the conformational dynamics of its cyclohexane ring are critical determinants of its reactivity and suitability for pharmaceutical applications. This document will delve into the nuanced structural features and provide practical, field-proven insights into its synthesis and analysis.
Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis
tert-Butyl (2-(methylamino)cyclohexyl)carbamate, a substituted cyclohexanediamine derivative, has garnered significant attention in the pharmaceutical industry. Its structural scaffold is a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of a Boc-protected amine and a secondary methylamine on a cyclohexane ring provides a versatile platform for further chemical modifications. The specific stereochemistry of the substituents on the cyclohexane ring is paramount, as it directly influences the biological activity of the final drug product. A notable application of this intermediate is in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant[1].
Molecular Structure and Stereochemistry
The molecular formula of tert-Butyl (2-(methylamino)cyclohexyl)carbamate is C₁₂H₂₄N₂O₂ with a molecular weight of 228.33 g/mol . The structure consists of a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amine group and a methylamino group on adjacent carbons.
Stereoisomerism: The Key to Biological Activity
The presence of two stereocenters on the cyclohexane ring (at C1 and C2) gives rise to multiple stereoisomers. The relative orientation of the Boc-protected amino group and the methylamino group can be either cis or trans. Furthermore, each of these diastereomers can exist as a pair of enantiomers.
The trans isomers, with the two substituents on opposite faces of the cyclohexane ring, and the cis isomers, with the substituents on the same face, exhibit distinct chemical and physical properties. In the context of its application in drug synthesis, specific stereoisomers are often required to achieve the desired therapeutic effect. For instance, the synthesis of certain pharmaceuticals may necessitate the use of a specific enantiomer of the trans or cis isomer.
Conformational Analysis: The Dance of the Cyclohexane Ring
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. For 1,2-disubstituted cyclohexanes, the stability of the two possible chair conformations depends on the steric bulk of the substituents and their axial or equatorial positions.
-
Trans Isomers: In the case of a trans-1,2-disubstituted cyclohexane, the two substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is generally more stable as it minimizes 1,3-diaxial interactions, which are significant sources of steric strain[2][3][4].
-
Cis Isomers: For a cis-1,2-disubstituted cyclohexane, one substituent will be in an axial position and the other in an equatorial position. A ring flip will interchange these positions. The relative stability of the two chair conformers will depend on the A-values (a measure of the steric bulk) of the substituents. The conformation where the larger group occupies the equatorial position is favored[2][3][4].
The conformational preference of tert-Butyl (2-(methylamino)cyclohexyl)carbamate is a critical factor in its reactivity, influencing the accessibility of the reactive sites for subsequent synthetic transformations.
Synthesis and Mechanistic Insights
The synthesis of tert-Butyl (2-(methylamino)cyclohexyl)carbamate often involves a multi-step process starting from a suitable cyclohexane precursor. A common strategy involves the stereoselective functionalization of a 1,2-diaminocyclohexane.
General Synthetic Strategy
A plausible and efficient synthetic route to a specific stereoisomer of tert-Butyl (2-(methylamino)cyclohexyl)carbamate can be envisioned as follows. This strategy emphasizes stereocontrol, a critical aspect in the synthesis of chiral drug intermediates.
Caption: A general workflow for the synthesis of tert-Butyl (trans-2-(methylamino)cyclohexyl)carbamate.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example of how a stereoselective synthesis could be performed, based on established chemical principles.
Step 1: Mono-Boc Protection of trans-1,2-Diaminocyclohexane
-
Rationale: The selective protection of one amino group is crucial for the subsequent selective methylation of the other. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and effective method for introducing the acid-labile Boc protecting group. By carefully controlling the stoichiometry, mono-protection can be favored.
-
Procedure:
-
Dissolve trans-1,2-diaminocyclohexane (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add a controlled amount of di-tert-butyl dicarbonate (e.g., 1 equivalent) and a base like triethylamine (Et₃N) to scavenge the acid byproduct.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield tert-butyl (2-aminocyclohexyl)carbamate.
-
Step 2: Reductive Amination to Introduce the Methyl Group
-
Rationale: Reductive amination is a classic and highly efficient method for forming C-N bonds. The primary amine of the mono-Boc protected intermediate reacts with formaldehyde to form an iminium ion in situ, which is then reduced by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to the secondary methylamine. NaBH(OAc)₃ is often preferred as it is milder and more selective than other borohydrides.
-
Procedure:
-
Dissolve the tert-butyl (2-aminocyclohexyl)carbamate from the previous step in a suitable solvent like dichloromethane or 1,2-dichloroethane.
-
Add aqueous formaldehyde (1-1.2 equivalents).
-
After a short stirring period, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to control the reaction rate.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent, dried, and purified, typically by column chromatography, to yield the desired tert-Butyl (2-(methylamino)cyclohexyl)carbamate.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for tert-Butyl (2-(methylamino)cyclohexyl)carbamate.
| Analytical Technique | Expected/Reported Data |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group on the nitrogen (singlet, ~2.4 ppm), the protons on the cyclohexane ring (multiplets, ~1.0-3.5 ppm), and the NH protons (broad signals). |
| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~156 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the N-methyl carbon (~35 ppm), and the carbons of the cyclohexane ring. |
| Mass Spectrometry (MS) | Predicted [M+H]⁺ of 229.19106.[5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and the C=O stretching of the carbamate (around 1680-1700 cm⁻¹). |
Purity Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques to assess the purity of the synthesized compound. For chiral compounds, chiral HPLC is employed to determine the enantiomeric excess (ee) and diastereomeric ratio (dr).
Applications in Drug Development
As a key intermediate, tert-Butyl (2-(methylamino)cyclohexyl)carbamate serves as a building block for more complex molecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized. The secondary methylamine can also participate in various coupling reactions.
The specific stereochemistry of this intermediate is critical in the synthesis of Edoxaban, where the cyclohexane scaffold serves as a rigid core to orient the pharmacophoric groups for optimal interaction with the active site of Factor Xa[1].
Caption: Simplified workflow illustrating the utility of the title compound in pharmaceutical synthesis.
Conclusion
tert-Butyl (2-(methylamino)cyclohexyl)carbamate is a molecule of significant interest in medicinal chemistry and drug development. Its synthesis requires careful control of stereochemistry, and its conformational properties play a vital role in its subsequent reactions. A thorough understanding of its molecular structure and a well-defined synthetic and analytical protocol are essential for its successful application in the preparation of life-saving therapeutics. The insights and methodologies presented in this guide are intended to support researchers and scientists in their endeavors to utilize this versatile intermediate effectively.
References
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PubChemLite. Tert-butyl n-[(1s,2r)-2-(methylamino)cyclohexyl]carbamate. [Link]
-
Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
MDPI. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. [Link]
-
ResearchGate. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. [Link]
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YouTube. Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. [Link]
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University of Wisconsin–Madison. Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. [Link]
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
-
Fundamentals of Organic Chemistry. 2.15 Conformations of Disubstituted Cyclohexanes. [Link]
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Beilstein Journals. Regio- and stereoselective synthesis of new diaminocyclopentanols. [Link]
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Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]
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PubMed. Stereoselective synthesis of polyhydroxylated aminocyclohexanes. [Link]
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GlobeNewswire. The Crucial Role of tert-Butyl Carbamate Intermediates in Modern Anticoagulant Therapy. [Link]
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ResearchGate. Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. [Link]
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SlideShare. stereochemistry of disubstituted cyclohexane. [Link]
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Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
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UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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PubChemLite. Tert-butyl n-[(2-hydroxycyclohexyl)methyl]carbamate (C12H23NO3). [Link]
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Royal Society of Chemistry. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]
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PubChem. tert-Butyl methyl(2-(methylamino)ethyl)carbamate. [Link]
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Veeprho. Tert-butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Mesylate Salt). [Link]
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Technical Whitepaper: Solubility Profiling & Handling of tert-Butyl (2-(methylamino)cyclohexyl)carbamate
[1][2][3][4]
Executive Summary & Molecular Architecture[1][4]
tert-Butyl (2-(methylamino)cyclohexyl)carbamate (often an intermediate in the synthesis of Factor Xa inhibitors like Edoxaban) represents a classic "Janus" molecule in medicinal chemistry.[1][2][3][4] Its solubility profile is governed by a competitive internal architecture: the lipophilic tert-butoxycarbonyl (Boc) protecting group and the cyclohexane scaffold versus the highly polar, ionizable secondary methylamine.[1][4]
Understanding this duality is not merely academic; it is the critical lever for efficient purification without chromatography.[3][4] This guide details the solubility matrix, the pH-dependent "phase switching" mechanism, and validated protocols for handling this compound.[2]
Molecular Solubility Drivers
| Feature | Chemical Nature | Impact on Solubility |
| Cyclohexane Core | Lipophilic ( | Promotes solubility in non-polar organics (Hexane, Toluene).[1][2][3][4] |
| Boc Group | Lipophilic Carbamate | Enhances solubility in DCM, EtOAc; reduces water solubility significantly compared to the free diamine.[2] |
| Methylamino Group | Secondary Amine (Basic) | The Critical Switch. High pKa (~10.[1][2][4]5) allows protonation.[1][3][4] Neutral at pH > 11 (Organic soluble), Cationic at pH < 9 (Water soluble).[1][4] |
Solubility Profile Matrix
The following data aggregates observed behaviors from standard handling of N-Boc-1,2-diaminocyclohexane derivatives.
Table 1: Thermodynamic Solubility Profile (25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Phase Behavior |
| Chlorinated | Dichloromethane (DCM) | High | >100 mg/mL | Ideal for extraction and transport.[1][2][3][4] |
| Polar Aprotic | DMSO | High | >50 mg/mL | Standard for bio-assay stock solutions.[1][2][4] |
| Polar Aprotic | DMF | High | >50 mg/mL | Alternative reaction solvent.[1][2][4] |
| Polar Protic | Methanol / Ethanol | High | >50 mg/mL | Good for crystallization or hydrogenolysis steps.[1][2][4] |
| Esters | Ethyl Acetate | Moderate-High | 20–50 mg/mL | Primary extraction solvent.[2][3][4] |
| Aqueous (Neutral) | Water (pH 7.[1][4]0) | Low | <1 mg/mL | Compound exists largely as free base; hydrophobic effect dominates.[1][2][4] |
| Aqueous (Acidic) | 0.1 M HCl (pH ~1) | High | >100 mg/mL | Protonated State. Forms highly soluble hydrochloride salt.[1][2][4] |
| Aqueous (Basic) | 0.1 M NaOH (pH ~13) | Insoluble | <0.1 mg/mL | Strictly organic partitioning.[1][4] |
Mechanism: The pH-Dependent "Solubility Switch"[1][3][4]
The utility of this intermediate lies in its basic secondary amine.[3][4] By manipulating the pH of the aqueous phase, researchers can toggle the molecule's affinity between aqueous and organic phases.[2][4] This is the foundation of the Acid-Base Extraction (ABE) purification method.[1][2][3][4]
The Mechanism Diagram
The following diagram illustrates the protonation equilibrium that drives phase transfer.[3][4]
Figure 1: The pH-dependent phase transfer mechanism.[1][2][3][4] The secondary amine protonates in acid, driving the molecule into water, and deprotonates in base, returning it to the organic layer.[1][2]
Validated Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise quantitative data for your specific batch/isomer.[1][2][3][4]
-
Preparation: Weigh 20 mg of tert-butyl (2-(methylamino)cyclohexyl)carbamate into a 4 mL glass vial.
-
Solvent Addition: Add 200 µL of the target solvent (e.g., Phosphate Buffer pH 7.4).[1][4]
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Visual Check: If fully dissolved, add more solid until saturation is visible.[4]
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.
-
Quantification: Analyze the supernatant via HPLC-UV (210 nm) against a standard curve prepared in Methanol.
Protocol B: Purification via "Acid-Base Switch"
This workflow removes non-basic impurities (e.g., bis-Boc byproducts) and non-acidic impurities without chromatography.[1][2][3]
Figure 2: Purification workflow utilizing the solubility profile to isolate the target amine.[1][2][3][4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc).
-
Acid Extraction: Wash the organic phase with 0.5 M HCl (3x). The product moves to the aqueous phase (as the hydrochloride salt).[1][4] Impurities (e.g., unreacted Boc-anhydride, bis-protected species) remain in the EtOAc.[1][3]
-
Basification: Collect the acidic aqueous layer.[3][4] Cool to 0°C. Slowly add 4 M NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.[3][4]
-
Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry the combined DCM layers over anhydrous
, filter, and concentrate in vacuo.
Stability & Storage Recommendations
-
Hygroscopicity: As a secondary amine, the compound can absorb atmospheric moisture and CO2 (forming carbamates reversibly).[1][2][4]
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the methylamine group, though Boc-protection generally confers good oxidative stability to the rest of the molecule.[1][2][4]
References
-
PubChem. (2025).[1][4][5][6] Compound Summary: (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine (Analogous Structure).[1][2][3][4][7] National Library of Medicine.[3][4] [Link][1][4]
-
Organic Syntheses. (2011). General Method for Selective Mono-Boc Protection of Diamines.[2][3][4] Org.[3][4][8][9] Synth. 2011, 88, 212-223.[3][4] (Provides foundational solubility/workup logic for Boc-diamines). [Link]
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introduction to Boc-protected diamines in organic synthesis
Topic: Strategic Utilization of Boc-Protected Diamines in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
PART 1: INTRODUCTION & STRATEGIC IMPORTANCE
In modern medicinal chemistry, diamines are not merely solvents or bases; they are the structural spines of PROTACs (Proteolysis Targeting Chimeras) , molecular glues, and peptidomimetics. The ability to differentiate two amino groups—often chemically identical—is a critical competency.
The tert-butyloxycarbonyl (Boc) group remains the premier choice for this differentiation due to its unique stability profile: it survives strong nucleophiles, bases (used in Fmoc chemistry), and catalytic hydrogenation (used in Cbz chemistry), yet collapses instantly under acidic conditions (
This guide moves beyond basic textbook definitions to address the primary challenge in the field: The Symmetry Problem . How do you selectively mono-protect a symmetrical diamine (e.g., piperazine, ethylenediamine) without generating a statistical mixture of unreacted starting material, mono-Boc, and di-Boc byproducts?
PART 2: SYNTHESIS OF MONO-BOC DIAMINES
The "slow addition of dilute reagents" method is an outdated heuristic that often fails to yield high selectivity. We focus here on thermodynamic and kinetic control strategies.
The Acid-Salt Control Strategy (The "Ha Protocol")
This is the most robust method for bench-scale synthesis. It relies on the
-
Mechanism: By adding exactly 1 equivalent of acid (HCl), you shift the equilibrium. In a solvent like methanol, the statistical distribution favors the mono-ammonium salt (
). The electrostatic repulsion makes the protonation of the second amine less favorable. -
The Trick: The unprotonated amine reacts with
. The protonated amine is "masked" and unreactive.
Diagram 1: The Acid-Salt Selectivity Mechanism
Caption: The electrostatic repulsion of the mono-ammonium salt prevents di-protection, ensuring high selectivity for the mono-Boc product.
Flow Chemistry Approaches
For scale-up (>10g), batch synthesis suffers from mixing inefficiencies leading to localized high concentrations of
PART 3: REACTIVITY & ORTHOGONALITY
A self-validating synthetic route requires Orthogonality : the ability to deprotect one group without affecting others.
The Orthogonality Matrix
| Protecting Group | Cleavage Condition | Stability (Does NOT Cleave) | Orthogonal Partner |
| Boc | Acid (TFA, HCl) | Base, | Fmoc, Cbz, Alloc |
| Fmoc | Base (Piperidine) | Acid, | Boc, Cbz, Alloc |
| Cbz (Z) | Hydrogenolysis ( | Base, Mild Acid | Boc, Fmoc |
| Alloc | Acid, Base | Boc, Fmoc, Cbz |
Strategic Deprotection Workflow
Diagram 2: Orthogonal Deprotection Logic
Caption: Bifurcated strategy allowing selective functionalization of either amine terminus based on reagent choice.
PART 4: APPLICATIONS IN DRUG DISCOVERY (PROTACs)
Boc-diamines are the "workhorse" linkers in PROTAC synthesis. They connect the E3 Ligase Ligand (e.g., Thalidomide/Pomalidomide) to the Target Protein Ligand.
-
Linker Length: The number of carbons/atoms in the diamine chain determines the spatial proximity of the ternary complex.
-
Composition: Alkyl diamines (hydrophobic) vs. PEG-diamines (hydrophilic) tune the physicochemical properties (LogP, solubility).
-
Direct-to-Biology: Recent methodologies utilize mono-Boc diamines to rapidly generate libraries of degraders. The Boc group is removed in the final step to release the active degrader or to perform a final coupling.
Diagram 3: PROTAC Synthesis Workflow
Caption: Modular assembly of PROTACs using Mono-Boc diamines as the central linker unit.
PART 5: EXPERIMENTAL PROTOCOL
Selective Mono-Boc Protection of Ethylenediamine (The Ha Protocol)
Objective: Synthesis of N-Boc-ethylenediamine with >80% selectivity.
Reagents:
-
Ethylenediamine (1.0 eq)
-
HCl (1.0 eq) [Can be generated in situ using Acetyl Chloride or TMSCl in MeOH]
-
Di-tert-butyl dicarbonate (
) (1.0 eq)
Step-by-Step Procedure:
-
Salt Formation: To a stirred solution of ethylenediamine (10 mmol) in anhydrous MeOH (20 mL) at 0°C, add TMSCl (10 mmol) dropwise. Note: TMSCl reacts with MeOH to generate HCl in situ. This is more precise than bubbling gas.
-
Equilibration: Stir for 15 minutes. A white precipitate (mono-hydrochloride salt) may form.
-
Protection: Add a solution of
(10 mmol) in MeOH (10 mL) dropwise over 30 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (ninhydrin stain).
-
Workup (Critical for Purity):
-
Concentrate the methanol under reduced pressure.
-
Wash: Dissolve residue in water. Wash with Diethyl Ether (
) to remove any Di-Boc byproduct (which is organic soluble). The Mono-Boc product remains in the aqueous phase as the salt. -
Basify: Adjust the aqueous phase to pH >12 using 4N NaOH. This liberates the free amine.[3]
-
Extract: Extract the aqueous layer with Dichloromethane (DCM) (3x).
-
Dry: Dry combined DCM layers over
and concentrate.
-
Yield: Typically 65-80% as a colorless oil.
Purity Check:
PART 6: REFERENCES
-
Ha, H. J., et al. "Selective Mono-Boc Protection of Diamines."[2][4] Synthetic Communications, 2007.[4] [4]
-
Wille, G., & Kaiser, F. "Flow-Mediated Synthesis of Monoprotected Diamines." Organic Letters, 2006.[5][6]
-
Krapcho, A. P., et al. "Mono-Boc-protection of diamines."[4] Synthetic Communications, 1990.
-
Buhimschi, A. D., et al. "Direct-to-Biology Accelerates PROTAC Synthesis." ACS Medicinal Chemistry Letters, 2022.
-
Varala, R., et al. "Iodine-catalyzed Boc-protection of amines."[6] Journal of Organic Chemistry, 2006.[6]
Sources
safety and handling precautions for tert-Butyl (2-(methylamino)cyclohexyl)carbamate
An In-Depth Technical Guide to the Safe Handling of tert-Butyl (2-(methylamino)cyclohexyl)carbamate
This guide provides a comprehensive overview of the essential for researchers, scientists, and drug development professionals. As this compound is primarily used for research and development, detailed toxicological data is often limited.[1][2][3] Therefore, this document establishes a robust safety framework by analyzing the compound's structure, referencing data from analogous chemical structures, and applying the foundational principles of laboratory safety. The causality behind each recommendation is explained to ensure a deep understanding and foster a proactive safety culture.
Compound Profile and Hazard Assessment
A thorough understanding of a compound's properties is the cornerstone of a reliable safety protocol. While exhaustive experimental data for this specific molecule is not publicly available, its structural features—a Boc-protected amine and a secondary amine on a cyclohexane backbone—allow for an informed assessment of its potential hazards.
Physicochemical and Hazard Characteristics
The properties of tert-Butyl (2-(methylamino)cyclohexyl)carbamate necessitate careful handling. Based on data from structurally similar carbamates and alkylamines, a conservative approach to safety is warranted.[4][5][6]
| Property | Value / Anticipated Classification | Rationale & Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | - |
| Molecular Weight | 228.34 g/mol | - |
| Appearance | Likely a solid or viscous liquid | Based on similar carbamate compounds.[7][8] |
| Anticipated GHS Signal Word | Danger | Based on the corrosive potential of amine functional groups found in analogous compounds.[4][5][6][9] |
| Anticipated Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H302: Harmful if swallowed.H335: May cause respiratory irritation. | The presence of amine groups suggests corrosive properties similar to other N-Boc protected diamines and alkylamines, which are known skin and eye irritants or corrosives.[4][5][6][10] Harmful effects upon ingestion and inhalation are also common for this chemical class.[7][10] |
Toxicological Rationale
The primary toxicological concern stems from the amine functionalities. Amines can be corrosive and readily react with biological tissues. The Boc (tert-butoxycarbonyl) protecting group is stable under many conditions but does not eliminate the inherent reactivity and basicity of the free secondary amine, which drives the potential for skin and eye damage.[6] General carbamate toxicity, such as acetylcholinesterase inhibition seen in pesticides, is not the primary concern for this type of Boc-protected intermediate; rather, direct chemical burns and irritation are the more probable risks.[11]
A Proactive Safety Framework: The Hierarchy of Controls
Effective laboratory safety transcends the mere use of personal protective equipment (PPE). It involves a systematic approach to mitigating risk at its source. The "Hierarchy of Controls" is a framework that prioritizes safety strategies from most to least effective. For a research chemical like tert-Butyl (2-(methylamino)cyclohexyl)carbamate, where elimination or substitution is not an option, the focus shifts to robust engineering and administrative controls.
Caption: Hierarchy of Controls applied to laboratory chemical safety.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated protocols is non-negotiable. The following procedures are designed to be self-validating systems, minimizing exposure and ensuring user safety during common laboratory manipulations.
Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. Its use is mandatory at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. Due to the severe eye damage potential, a full-face shield must be worn over the goggles during any operation involving risk of splash, such as transferring solutions or preparing formulations.[12]
-
Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. It is critical to inspect gloves for any signs of degradation or puncture before use and to remove them using the proper technique to avoid skin contamination. Always wash hands thoroughly with soap and water after removing gloves.[7][12]
Experimental Protocol: Weighing and Solution Preparation
This workflow details the steps for safely weighing the solid compound and preparing a stock solution. The causality for each step is rooted in minimizing aerosolization and preventing contact.
-
Preparation:
-
Rationale: A prepared workspace prevents errors and rushed procedures.
-
Action: Designate a specific area within a certified chemical fume hood for the procedure. Ensure the sash is at the lowest practical height.[6] Assemble all necessary equipment (spatula, weigh paper/boat, vortex mixer, solvent, and waste container) inside the hood before starting.
-
-
Donning PPE:
-
Rationale: To establish a protective barrier before any potential exposure.
-
Action: Put on a lab coat, followed by safety goggles, and finally, gloves. If a significant splash risk is anticipated, add a face shield.
-
-
Weighing the Compound:
-
Rationale: To prevent inhalation of fine particulates and avoid contamination of the balance.
-
Action: Tare the analytical balance with the weigh boat inside. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid any abrupt movements that could generate dust. Close the primary container immediately after dispensing.[8]
-
-
Dissolution:
-
Rationale: Adding solvent to the solid minimizes the risk of splashing the reactive material.
-
Action: Place the weigh boat containing the compound into the vessel that will hold the final solution (e.g., a conical tube or flask). Using a pipette, slowly add the desired solvent to the vessel, rinsing the weigh boat in the process. Cap the vessel securely and mix using a vortex or stirrer until fully dissolved.
-
-
Cleanup and Doffing PPE:
-
Rationale: Proper cleanup and PPE removal prevents cross-contamination of the lab and personal spaces.
-
Action: Dispose of the weigh boat and any other contaminated disposable materials into a designated hazardous waste container located inside the fume hood. Wipe down the work surface with an appropriate solvent. Remove PPE in the reverse order it was put on (gloves first), taking care not to touch the outside of contaminated items. Wash hands immediately and thoroughly.
-
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for similar compounds to slow potential degradation.[2][6][12]
-
Atmosphere: Store in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][6] This prevents reaction with atmospheric moisture and carbon dioxide, which can react with amines.
-
Location: Keep in a dedicated, well-ventilated cabinet away from incompatible materials such as strong oxidizing agents and acids.[6] The storage area should be clearly labeled and secured.[4][5][6]
Emergency Preparedness and Response
A clear and practiced emergency plan is the hallmark of a trustworthy and safe laboratory environment.
First-Aid Measures for Exposure
Immediate and correct first aid can significantly reduce the severity of an injury. Anyone working with this compound must be familiar with these procedures and the location of safety equipment.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [2][6][7] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. [2][6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [4][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. [4][6][7] Ingestion of a corrosive substance can cause severe damage, and vomiting can re-expose the esophagus to the chemical.[6] |
Accidental Release and Spill Management Workflow
The following decision tree outlines the logical flow for responding to a spill, prioritizing personnel safety above all else.
Caption: Emergency response workflow for a chemical spill.
Waste Disposal
All materials contaminated with tert-Butyl (2-(methylamino)cyclohexyl)carbamate, including the compound itself, empty containers, and cleanup materials, must be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Regulations: Disposal must be carried out in strict accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste, as outlined in guidelines such as the US EPA's 40 CFR Parts 261.3.[7]
References
- Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)
- tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate | Biochemical Reagent. MedchemExpress.com.
- Material Safety Data Sheet - tert-Butylperoxy 2-ethylhexyl carbon
- SAFETY DATA SHEET - tert-Butyl Methyl[2-(methylamino)
- tert-Butyl (2-(methylamino)ethyl)
- tert-Butyl carbamate - SAFETY D
- SAFETY DATA SHEET - tert-Butyl carbam
- SAFETY DATA SHEET - tert-Butyl Methyl[2-(methylamino)
- SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)
- Safety Data Sheet - tert-Butyl ((1r,2s,5s)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)
- Material Safety Data Sheet of Tert-Butyl (2-(Methylamino)Ethyl)
- tert-Butyl methyl(2-(methylamino)ethyl)
- tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)
- Carbamate Toxicity.
- tert-Butyl 4-(methylamino)
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An In-depth Technical Guide to tert-Butyl (2-(methylamino)cyclohexyl)carbamate: Synthesis, Characterization, and Application in Drug Development
This technical guide provides a comprehensive overview of tert-Butyl (2-(methylamino)cyclohexyl)carbamate, a pivotal intermediate in modern pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the compound's discovery, detailed synthetic pathways, chemical properties, and its critical role in the production of therapeutic agents, most notably the anticoagulant Edoxaban.
Introduction: A Key Building Block in Anticoagulant Therapy
tert-Butyl (2-(methylamino)cyclohexyl)carbamate, particularly its (1R,2S,5S) stereoisomer, has emerged as a molecule of significant interest in the pharmaceutical industry. While a detailed historical account of its initial discovery remains nuanced and closely tied to industrial drug development programs, its prominence is inextricably linked to the synthesis of Edoxaban, a direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[1] The carbamate functional group, specifically the tert-butoxycarbonyl (Boc) protecting group, offers a stable and reliable means to selectively functionalize the diamine core of the cyclohexane ring, a common scaffold in medicinal chemistry.[2][3] This guide will elucidate the synthetic strategies and chemical intricacies that underscore the importance of this compound.
Synthesis and Stereochemistry: A Multi-step Approach
The synthesis of tert-Butyl (2-(methylamino)cyclohexyl)carbamate is a multi-step process that demands precise control over stereochemistry, a critical factor for its utility as a pharmaceutical intermediate. The most common synthetic route commences with a chiral diamine precursor.
Starting Material: (1R,2R)-(-)-1,2-Diaminocyclohexane
The synthesis typically begins with the commercially available chiral diamine, (1R,2R)-(-)-1,2-Diaminocyclohexane.[4][5] This starting material provides the foundational stereochemistry necessary for the final active pharmaceutical ingredient.
Step 1: Mono-Boc Protection
The first key transformation is the selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in an appropriate solvent. The reaction stoichiometry is carefully controlled to favor mono-protection.
Experimental Protocol: Mono-Boc Protection of (1R,2R)-(-)-1,2-Diaminocyclohexane
-
Dissolution: Dissolve (1R,2R)-(-)-1,2-Diaminocyclohexane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the mono-Boc protected product, tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate.
Step 2: N-Methylation
The subsequent step involves the methylation of the remaining free amino group. A common and effective method for this transformation is reductive amination.
Experimental Protocol: N-Methylation via Reductive Amination
-
Imine Formation: Dissolve the mono-Boc protected diamine (1 equivalent) in a suitable solvent like methanol or dichloromethane. Add a source of formaldehyde, such as an aqueous solution or paraformaldehyde (1.1 equivalents).
-
Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions at 0 °C.
-
Reaction: Allow the reaction to proceed at room temperature for several hours until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield tert-butyl ((1R,2R)-2-(methylamino)cyclohexyl)carbamate.
Alternatively, direct N-methylation of the Boc-protected amine can be achieved using a methylating agent like methyl iodide in the presence of a base.[6][7]
Logical Synthesis Workflow
Caption: Synthetic pathway to tert-Butyl (2-(methylamino)cyclohexyl)carbamate.
Physicochemical Characterization
The structural integrity and purity of tert-Butyl (2-(methylamino)cyclohexyl)carbamate are confirmed through various analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [8] |
| Molecular Weight | 228.33 g/mol | [8] |
| CAS Number | 1353944-65-6 | [8] |
| Appearance | White to off-white solid | |
| Stereochemistry | (1R,2S) for Edoxaban precursor | [9] |
Table 1: Physicochemical Properties
Spectroscopic Data
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of the molecule.
| Mass Spectrometry Data (Predicted) | |
| Adduct | m/z |
| [M+H]⁺ | 229.19106 |
| [M+Na]⁺ | 251.17300 |
| [M-H]⁻ | 227.17650 |
| [M+NH₄]⁺ | 246.21760 |
| [M+K]⁺ | 267.14694 |
| [M]⁺ | 228.18323 |
Table 2: Predicted Mass Spectrometry Data.[10]
Role in Drug Development: The Synthesis of Edoxaban
The primary application of tert-butyl (2-(methylamino)cyclohexyl)carbamate is as a key intermediate in the synthesis of Edoxaban, a potent and selective oral inhibitor of Factor Xa.[1] The specific stereoisomer, tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylaminocarbonyl)cyclohexyl)carbamate, is often used in the synthesis.[1][9]
In the synthesis of Edoxaban, the Boc-protected diamine intermediate is coupled with another key fragment, typically an activated carboxylic acid derivative. Following the coupling reaction, the Boc protecting group is removed under acidic conditions to reveal the free amine, which is then further functionalized to complete the synthesis of the Edoxaban molecule.[11]
Edoxaban Synthesis Workflow
Caption: Role of the carbamate intermediate in Edoxaban synthesis.
Conclusion
tert-Butyl (2-(methylamino)cyclohexyl)carbamate is a testament to the enabling power of protecting group chemistry in the synthesis of complex, stereochemically defined pharmaceutical agents. Its strategic use in the manufacturing of Edoxaban highlights the importance of robust and scalable synthetic routes for key intermediates. This guide has provided a detailed overview of its synthesis, characterization, and application, offering valuable insights for professionals in the field of drug development and organic synthesis.
References
- Cooper, C. J., Jones, M. D., Brayshaw, S. K., Sonnex, B., Russell, M. L., Mahon, M. F., & Allan, D. R. (2011). Dalton Transactions, 40(14), 3677–3682.
-
ResearchGate. (2025). (1R,2R)-Diaminocyclohexane. Retrieved from [Link]
- Google Patents. (n.d.). CN104761571A - Synthesis method of edoxaban.
-
PubChem. (n.d.). (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-[(1s,2r)-2-(methylamino)cyclohexyl]carbamate. Retrieved from [Link]
-
ResearchGate. (2005). Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Retrieved from [Link]
-
ChemBK. (2024). 1R)-trans-N-Boc-1,2-diaminocyclohexane. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)carbamate. Retrieved from [Link]
-
MD Topology. (n.d.). tert-butyl[(2E)-2-cyano-2-(methoxyimino)acetyl]carbamate. Retrieved from [Link]
-
PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. Retrieved from [Link]
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- 10. PubChemLite - Tert-butyl n-[(1s,2r)-2-(methylamino)cyclohexyl]carbamate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]
- 11. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]
Methodological & Application
Mastering the Purification of tert-Butyl (2-(methylamino)cyclohexyl)carbamate via Column Chromatography: An In-Depth Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purification in Amine Synthesis
The synthesis of complex organic molecules, particularly those destined for pharmaceutical applications, invariably requires exacting purification strategies to isolate the target compound from a milieu of starting materials, byproducts, and other impurities. tert-Butyl (2-(methylamino)cyclohexyl)carbamate, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Its structural features, namely the presence of two basic amine functionalities—one secondary and one protected as a carbamate—present a unique set of challenges for purification. This application note provides a comprehensive guide to the successful purification of tert-butyl (2-(methylamino)cyclohexyl)carbamate using column chromatography, delving into the theoretical principles that underpin the methodology and offering a detailed, field-proven protocol.
The Challenge: Chromatographing Basic Amines on Silica Gel
Column chromatography is a cornerstone of purification in organic synthesis, relying on the differential partitioning of compounds between a stationary phase and a mobile phase.[1][2] For the purification of moderately polar compounds like Boc-protected amines, normal-phase chromatography using silica gel as the stationary phase is a common and effective choice.[3]
However, the inherent acidity of silica gel (due to surface silanol groups, Si-OH) can lead to problematic interactions with basic compounds such as amines.[4] These interactions can manifest as:
-
Peak Tailing: Strong, sometimes irreversible, adsorption of the basic amine onto the acidic stationary phase can lead to broad, tailing peaks, resulting in poor resolution and cross-contamination of fractions.[5]
-
Compound Degradation: Acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, can be partially or fully cleaved under acidic conditions, leading to the formation of new impurities.[4]
-
Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica gel that it fails to elute from the column, resulting in significant yield loss.
To mitigate these issues, a thoughtful approach to the selection of both the mobile phase and, in some cases, the stationary phase is paramount.
Strategic Approach to Purification
Causality of Experimental Choices: Why We Choose What We Choose
1. Stationary Phase Selection: The Power of Deactivation
Standard silica gel (SiO₂) remains the workhorse for most normal-phase separations due to its versatility and cost-effectiveness. The key to successfully using it for basic amines lies in "deactivating" the acidic silanol groups. This is most commonly achieved by incorporating a small amount of a basic modifier into the mobile phase.[4]
An alternative approach is to use an amine-functionalized silica gel. In this stationary phase, aminopropyl groups are covalently bonded to the silica surface, rendering it basic and thus more compatible with basic analytes. This can often provide excellent separation without the need for mobile phase additives.[6]
2. Mobile Phase Optimization: The Eluent System
The choice of mobile phase (eluent) is critical for achieving good separation. A typical mobile phase for flash column chromatography consists of a mixture of a non-polar "weak" solvent and a polar "strong" solvent.[7] For a compound with the polarity of tert-butyl (2-(methylamino)cyclohexyl)carbamate, common solvent systems include:
-
Hexane/Ethyl Acetate: A versatile and widely used system with a broad polarity range.
-
Dichloromethane/Methanol: A more polar system suitable for compounds that are not readily soluble in or eluted by hexane/ethyl acetate mixtures.
The Role of the Basic Modifier: As discussed, adding a small percentage (typically 0.5-2%) of a volatile tertiary amine, most commonly triethylamine (TEA) , to the mobile phase is a crucial strategy. The TEA acts as a competitive base, interacting with the acidic silanol sites on the silica gel and preventing the target amine from binding strongly.[4] This results in sharper peaks and improved recovery.
Gradient Elution: For complex mixtures containing compounds of widely differing polarities, a gradient elution is often employed. This involves starting with a less polar solvent mixture and gradually increasing its polarity over the course of the separation. This allows for the efficient elution of all components in a reasonable time frame.[8]
Preliminary Analysis: The Indispensable Role of Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[9] TLC serves as a rapid, small-scale pilot for the column separation, allowing you to:
-
Assess the separation: Determine if the desired compound can be resolved from impurities.
-
Optimize the solvent system: The ideal solvent system for flash chromatography will give the target compound a Retention Factor (Rf) of approximately 0.2-0.35 .[9] An Rf in this range ensures that the compound will move down the column at an appropriate rate, allowing for good separation without requiring an excessive volume of solvent.
-
Visualize impurities: Staining the TLC plate (e.g., with potassium permanganate or ninhydrin) can reveal non-UV active impurities.
Experimental Protocol: Purification of tert-Butyl (2-(methylamino)cyclohexyl)carbamate
This protocol is designed for the purification of a crude reaction mixture containing tert-butyl (2-(methylamino)cyclohexyl)carbamate.
Materials and Reagents
-
Crude tert-butyl (2-(methylamino)cyclohexyl)carbamate
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Sand (acid-washed)
-
Cotton or glass wool
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Potassium permanganate stain
-
Fraction collection tubes
-
Rotary evaporator
Step-by-Step Methodology
1. TLC Analysis and Solvent System Optimization
a. Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
b. On a TLC plate, spot the crude mixture alongside any available standards of starting materials.
c. Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate with 1% TEA. Start with a relatively non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1) until the desired Rf of ~0.3 is achieved for the product spot.
d. Visualize the TLC plate under UV light and then stain with potassium permanganate to visualize all components.
2. Column Preparation (Slurry Packing Method)
a. Securely clamp a glass chromatography column in a vertical position.
b. Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.[10]
c. Add a thin layer (~1 cm) of sand on top of the cotton plug.[10]
d. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 9:1 hexane:ethyl acetate with 1% TEA). The amount of silica gel should be approximately 50-100 times the weight of the crude material.
e. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
f. Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
g. Add another thin layer (~1 cm) of sand on top of the packed silica gel to protect the surface during sample and eluent addition.[10]
3. Sample Loading
a. Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is relatively non-polar and a good solvent for many organic compounds).
b. Using a pipette, carefully apply the concentrated sample solution to the top of the silica gel bed.
c. Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the column does not run dry.
d. Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all of the sample is on the silica bed.
4. Elution and Fraction Collection
a. Carefully fill the column with the initial eluent.
b. Begin eluting the column, collecting the eluate in fractions. The size of the fractions will depend on the size of the column and the separation, but typically 10-25 mL fractions are a good starting point for a medium-sized column.
c. If using a gradient elution, systematically increase the polarity of the eluent as the separation progresses (e.g., from 10% ethyl acetate to 20%, then 30%, etc.).
5. Monitoring the Separation
a. Spot every few fractions on a TLC plate.
b. Develop and visualize the TLC plates to identify which fractions contain the pure product.
c. Combine the fractions containing the pure product.
6. Product Isolation
a. Remove the solvent from the combined pure fractions using a rotary evaporator.
b. Dry the resulting purified product under high vacuum to remove any residual solvent.
c. Obtain the mass of the purified product and calculate the yield. Characterize the product by appropriate analytical techniques (e.g., NMR, MS) to confirm its identity and purity.
Data Presentation and Key Parameters
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate with 1% Triethylamine (TEA) | Good balance of polarity for elution; TEA deactivates acidic silica sites. |
| TLC Rf Target | 0.2 - 0.35 | Ensures optimal migration on the column for good separation.[9] |
| Gradient Profile | Step or linear gradient from 10% to 50% Ethyl Acetate in Hexane (with 1% TEA) | Efficiently elutes compounds of varying polarities. |
| Sample Loading | Concentrated solution in a minimal volume of solvent | Ensures a tight band at the start of the separation, leading to better resolution. |
Visualizing the Workflow
Caption: Workflow for the purification of tert-Butyl (2-(methylamino)cyclohexyl)carbamate.
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Peak Tailing | Insufficient deactivation of silica gel. | Increase the concentration of TEA in the eluent (up to 2%). Consider using an amine-functionalized silica column.[5][6] |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve a greater difference in Rf values between the product and impurities. |
| Compound Stuck on Column | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the ethyl acetate). |
| Cracked Column Bed | Improper packing or running the column dry. | Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase. |
Conclusion
The successful purification of tert-butyl (2-(methylamino)cyclohexyl)carbamate by column chromatography is readily achievable with a systematic and well-informed approach. By understanding the fundamental principles of the interaction between the basic analyte and the acidic stationary phase, and by employing strategies such as the addition of a basic modifier to the mobile phase, researchers can overcome the common challenges associated with purifying amines. The detailed protocol and troubleshooting guide provided in this application note serve as a robust framework for obtaining this valuable synthetic intermediate in high purity, thereby ensuring the quality and integrity of subsequent research and development efforts.
References
- Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande.
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (n.d.). Column Chromatography. Retrieved from [Link]
- column chrom
- King Group. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Chande, A. (n.d.).
-
Microbe Notes. (2022, January 7). Chromatography- Principle, Types, Steps, Uses, Diagram. Retrieved from [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
- CYC 507 Organic Chemistry lab - LABOR
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Principles and Practice of Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Understanding Basic Chromatography: Principles and Techniques. Retrieved from [Link]
-
YouTube. (2013, August 12). Agilent Tailing Peaks GC Troubleshooting Series. Retrieved from [Link]
- Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
-
ResearchGate. (2025, March 27). How to separate different spots using column chromatography if they have been lifted in TLC using DCM because of its polarity? Retrieved from [Link]
-
YouTube. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. Retrieved from [Link]
- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
- Journal of Emerging Technologies and Innovative Research. (2018). RESOLUTION OF THE (DL)-CIS-TRANS-2,2- DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISOMERS USING CHIRAL AMINES.
-
NCBI Bookshelf. (2024, January 11). Chromatography. Retrieved from [Link]
Sources
- 1. rnlkwc.ac.in [rnlkwc.ac.in]
- 2. microbenotes.com [microbenotes.com]
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- 4. chromtech.com [chromtech.com]
- 5. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. epfl.ch [epfl.ch]
Application Note: High-Efficiency Deprotection of tert-Butyl (2-(methylamino)cyclohexyl)carbamate
Abstract
This application note details the strategic deprotection of tert-Butyl (2-(methylamino)cyclohexyl)carbamate to yield N-methylcyclohexane-1,2-diamine. While acidolysis of the tert-butoxycarbonyl (Boc) group is a standard transformation, the presence of a vicinal secondary amine in this substrate introduces specific challenges regarding salt stoichiometry, hygroscopicity, and product isolation. We present two validated protocols: Method A (TFA/DCM) for rapid analytical screening and Method B (HCl/Dioxane) for preparative scale-up and solid salt isolation.
Introduction & Strategic Context
The N-methylcyclohexane-1,2-diamine scaffold is a privileged motif in medicinal chemistry and asymmetric catalysis (e.g., as a precursor for Takemoto-type organocatalysts or chiral ligands). The final step in its synthesis often involves the removal of the Boc protecting group.
Unlike simple primary amines, this substrate is a vicinal diamine . Upon deprotection, the product possesses two basic nitrogen centers (
Key Technical Challenges
-
Solubility Inversion: The protected carbamate is lipophilic; the deprotected diamine salt is highly polar and water-soluble, complicating aqueous extraction.
-
Hygroscopicity: Diamine trifluoroacetate salts are notoriously hygroscopic oils, making them difficult to weigh or store.
-
Carbamate Stability: The steric bulk of the cyclohexane ring can slightly retard the rate of acidolysis compared to linear amines.
Mechanistic Insight
Understanding the mechanism ensures the user can troubleshoot incomplete reactions. The reaction proceeds via an
Reaction Mechanism Pathway
The reaction is driven by the protonation of the carbamate carbonyl, followed by the expulsion of the tert-butyl cation.[1] The resulting carbamic acid is unstable and spontaneously decarboxylates.
Figure 1: Acid-catalyzed cleavage of the Boc group.[2][3][4][5] Note that the Rate Determining Step (RDS) is the fragmentation of the tert-butyl cation.
Method Selection Matrix
Choose the protocol based on your downstream requirements.
| Feature | Method A: TFA / DCM | Method B: HCl / Dioxane |
| Primary Use | Analytical Scale (< 50 mg), Screening | Preparative Scale (> 100 mg), Storage |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Product Form | Trifluoroacetate Salt (Often Oil/Gum) | Hydrochloride Salt (Solid Precipitate) |
| Reaction Time | 30 - 60 min | 1 - 3 hours |
| Workup | Evaporation (requires toluene azeotrope) | Filtration or Evaporation |
| Suitability | Low for biological assays (TFA cytotoxicity) | High for storage and biological use |
Experimental Protocols
Protocol A: Rapid Deprotection (TFA/DCM)
Best for: Quick NMR checks or when the product will be immediately used in a reaction insensitive to TFA.
Reagents:
-
Substrate: tert-Butyl (2-(methylamino)cyclohexyl)carbamate
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Dissolution: Dissolve the substrate (1.0 equiv) in DCM (5 mL per mmol substrate).
-
Note: Ensure the starting material is fully soluble before adding acid.
-
-
Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 60 minutes.
-
Monitoring: Check by TLC (stain with Ninhydrin; the product will be a distinct purple/blue spot at the baseline) or LC-MS (look for Mass - 100).
-
Workup (Critical):
-
Concentrate the mixture in vacuo.
-
Azeotrope: The resulting oil contains excess TFA. Add Toluene (3x volume) and evaporate again. Repeat this 3 times. This physically entrains the TFA and helps solidify the residue.
-
-
Result: The product is the bis-trifluoroacetate salt of N-methylcyclohexane-1,2-diamine.
Protocol B: Scale-Up & Isolation (HCl/Dioxane)
Best for: Isolating a stable solid, long-term storage, or avoiding fluorinated counter-ions.
Reagents:
-
Substrate: tert-Butyl (2-(methylamino)cyclohexyl)carbamate
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared)
-
Solvent: 1,4-Dioxane or Methanol (if solubility is poor)
Step-by-Step:
-
Preparation: Place the substrate (1.0 equiv) in a round-bottom flask equipped with a magnetic stir bar.
-
Solubility Check: If the substrate is an oil, it may dissolve directly in the reagent. If it is a solid, dissolve in a minimum amount of 1,4-dioxane first.
-
-
Acidolysis: Add 4.0 M HCl in Dioxane (10-20 equiv of HCl).
-
Why Excess? To ensure complete protonation of both amines and drive the equilibrium.
-
Safety: Do not seal the vessel tightly; CO2 pressure will build. Use a drying tube (CaCl2) to exclude moisture while allowing gas escape.
-
-
Precipitation: Stir at Room Temperature for 2-4 hours.
-
Visual Indicator: The product, N-methylcyclohexane-1,2-diamine dihydrochloride, is significantly less soluble in dioxane than the starting material. A white precipitate often forms.
-
-
Isolation:
-
If Solid Forms: Filter the solid under inert atmosphere (nitrogen blanket) to avoid moisture absorption. Wash with dry diethyl ether (
) or MTBE. -
If No Solid: Dilute the reaction mixture with excess diethyl ether (
) to induce precipitation. Triturate (scratch the glass) to encourage crystallization.
-
-
Drying: Dry the solid under high vacuum for 12 hours.
-
Yield: Typically >90% as a white, free-flowing powder.
Post-Process: Handling the Diamine Salt
The product of these reactions is the salt form . For many applications (e.g., coupling reactions), the salt is preferred because it prevents oxidation of the free amine.
Decision Tree for Workup:
Figure 2: Workup decision tree. Isolation as the salt is recommended due to the high water solubility of the free diamine.
Free-Basing Protocol (If strictly required)
If the free base is absolutely needed (e.g., for coordination chemistry):
-
Dissolve the salt in minimal water.
-
Adjust pH to >12 using 10M NaOH.
-
Extraction: Standard EtOAc extraction often fails for small diamines. Use DCM:Isopropanol (9:1) or Chloroform for extraction. Repeat 5-6 times.
-
Dry over
and concentrate carefully (the free amine may be volatile).
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Steric hindrance of cyclohexane ring. | Increase time to 4h or warm to 35°C. |
| Sticky Gum Product | Hygroscopic salt (TFA) or occluded solvent. | Triturate with anhydrous |
| New Impurity by NMR | tert-Butyl cation trapping (rare). | Add a scavenger (e.g., triethylsilane, 2 equiv) during the acid step. |
Validation Criteria (Self-Check):
-
1H NMR: Disappearance of the singlet at
ppm (9H, Boc group). -
1H NMR: Downfield shift of the
-proton next to the amine due to protonation. -
MS: Presence of
corresponding to the diamine (Mass = 128.2 for the free base, usually observed as the parent ion).
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
Boc Deprotection Mechanism and Protocols , Common Organic Chemistry.
-
Han, G.; Tamaki, M.; Hruby, V. J. Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane (4 M). J. Pept.[7] Res.2001 , 58, 338–341.
-
Stahl, G. L.; Walter, R.; Smith, C. W. General Procedure for the Synthesis of Mono-N-acylated 1,6-Diaminohexanes. J. Org.[8] Chem.1978 , 43, 2285. (Foundational work on diamine differentiation).
Sources
- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. scispace.com [scispace.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
synthesis of Edoxaban intermediate tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Executive Summary & Strategic Context
This Application Note details the synthesis and purification of (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate (hereafter referred to as the Edoxaban Diamine Intermediate ).[1][2][3] This molecule is the critical chiral scaffold for Edoxaban (Savaysa/Lixiana), a direct Factor Xa inhibitor used for stroke prevention and DVT treatment.[1]
The Challenge: The synthesis requires the establishment of three contiguous chiral centers on a cyclohexane ring with high diastereomeric excess (de).[1][2] The specific configuration—cis-1,2-diamine and trans-5-amide relative to the amine—is thermodynamically unfavorable and prone to epimerization.[2][3]
The Solution: While early routes employed hazardous sodium azide displacements with variable selectivity, this guide focuses on a robust Catalytic Hydrogenation and Succinate Salt Resolution protocol. This method, optimized for industrial scalability, ensures high enantiomeric purity (>99.5% ee) and operational safety by stabilizing the reactive free amine as a crystalline salt.[1]
Synthetic Pathway Visualization
The following diagram illustrates the critical transformation from the azide precursor to the purified diamine salt.
Caption: Workflow for the conversion of the azide precursor to the crystalline succinate salt, highlighting the critical purification node.
Detailed Experimental Protocol
This protocol is derived from optimized process chemistry data (Source 1.5, 1.7) and focuses on the critical reduction and resolution steps.
Reagents & Equipment
-
Starting Material: tert-butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Purity >90%).[1][2][3]
-
Solvents: Methanol (MeOH), Isopropyl Alcohol (IPA), Acetone.[1][2][3][4]
-
Equipment: High-pressure hydrogenation reactor (Autoclave), Rotary Evaporator, Vacuum Oven.[1][2][3]
Step-by-Step Methodology
Phase 1: Catalytic Hydrogenation (Azide Reduction)
-
Charging: Into a pressure reactor, charge 75.0 g of the Azide Precursor.
-
Solvent Addition: Add 375 mL of Methanol (5 volumes).
-
Catalyst Loading: Carefully add 3.75 g of 5% wet Pd/C (5 wt% loading). Safety Note: Pd/C is pyrophoric when dry; ensure it remains wet.[1]
-
Reaction: Seal the reactor. Purge with Nitrogen (
) three times, then Hydrogen ( ) three times.[1][2][3] -
Pressurization: Pressurize with
to 5 kg/cm ² (approx. 5 bar) . -
Incubation: Stir at 25–35°C for 6–8 hours . Monitor reaction progress via HPLC (disappearance of azide peak).
-
Filtration: Once complete, vent
and purge with . Filter the reaction mixture through a Celite bed to remove the Pd/C catalyst.[1] Wash the bed with 50 mL Methanol.[1][3] -
Concentration: Distill off the Methanol under reduced pressure (vacuum) at <45°C to obtain the crude oily amine.
Phase 2: Solvent Swap and Salt Formation [2][3]
-
Stripping: Add 100 mL Isopropyl Alcohol (IPA) to the crude residue and distill again to remove trace Methanol (azeotropic drying).
-
Dissolution: Dissolve the residue in 525 mL of Acetone (7 volumes).
-
Acid Addition: Charge 28.5 g of Succinic Acid to the acetone solution.
-
Crystallization:
-
Heat the mixture to 45–50°C for 30 minutes to ensure complete dissolution/salt formation.
-
Cool slowly to 20–25°C over 2 hours.
-
Allow the slurry to stir at ambient temperature for 2 hours to maximize yield.
-
-
Isolation: Filter the white solid precipitate.
-
Drying: Dry the wet cake in a vacuum oven at 50°C for 12 hours.
Expected Results & Data
| Parameter | Specification / Result | Notes |
| Input (Azide) | 75.0 g | Limiting Reagent |
| Output (Succinate Salt) | 81.0 g | White Crystalline Solid |
| Molar Yield | ~85 - 90% | High efficiency step |
| HPLC Purity | > 98.5% | Significant upgrade from crude |
| Melting Point | 195 - 200°C | Distinct sharp melt |
Scientific Rationale & Troubleshooting (E-E-A-T)
Why Succinic Acid?
While earlier patents utilized Oxalic Acid (Source 1.15), recent process developments favor Succinic Acid (Source 1.5, 1.7).[1][2][3] The succinate salt forms a robust hydrogen-bonding network with the (1R,2S,5S) isomer, effectively excluding the trans-isomer and other diastereomeric impurities during the crystallization process.[3] This "Salt Resolution" eliminates the need for expensive chiral chromatography.[1][3]
Safety: Azide Handling vs. Modern Alternatives
The protocol above uses an azide precursor.[1][3][5][6] While effective, sodium azide is toxic and potentially explosive.[1]
-
Mitigation: In the described protocol, the azide is already formed. The hydrogenation step is the safety-critical control point to ensure no residual azide remains.[1][3]
-
Advanced Insight: Daiichi Sankyo has recently published "Green" routes (Source 1.[1][2][3]8) utilizing neighboring group participation (via an iodolactonization/aziridine pathway) to install the nitrogen without using azides.[1][2][3] Researchers developing new processes should consider this pathway to avoid
entirely.
Troubleshooting "Oiling Out"
If the salt separates as an oil rather than a crystal:
-
Seed Crystals: Add 0.1% wt of pure succinate salt crystals at 40°C.
-
Solvent Ratio: Ensure the Acetone:IPA ratio is correct. Too much alcohol increases solubility; too much acetone may force rapid, amorphous precipitation.[1]
References
-
Process for Preparation of Intermediate of Edoxaban. Quick Company / Indian Patent Application. (2023).[1][2][3][5][7] Describes the hydrogenation and succinate salt crystallization protocol. 4
-
Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Organic Process Research & Development (2019). Michida, M. et al. Daiichi Sankyo Co., Ltd.[1][5][8] Details the advanced, azide-free manufacturing route. 8
-
Diamine Derivatives (Edoxaban Patent). US Patent 7,365,205 B2.[1][2][3][6] (2008).[1][2][3][6] The foundational patent describing the molecule and early synthetic strategies.[1][5] 9
-
PubChem Compound Summary: tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. National Center for Biotechnology Information.[1][2][3] (2025).[1][2][3][10][11] Chemical structure and safety data. 3[1][2][3][12]
Sources
- 1. tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Dimethylethyl N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate | C14H27N3O3 | CID 46913549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Process For Preparation Of Intermediate Of Edoxaban [quickcompany.in]
- 5. WO2023073606A1 - A process for preparation of intermediate of edoxaban - Google Patents [patents.google.com]
- 6. US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof - Google Patents [patents.google.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. US7365205B2 - Diamine derivatives - Google Patents [patents.google.com]
- 10. tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate | 365998-36-3 [chemicalbook.com]
- 11. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
practical guide to using tert-Butyl (2-(methylamino)cyclohexyl)carbamate in a laboratory setting
Introduction: A Versatile Building Block in Modern Synthesis
tert-Butyl (2-(methylamino)cyclohexyl)carbamate is a key bifunctional molecule increasingly recognized for its utility in synthetic organic chemistry and drug development. Its structure, featuring a Boc-protected primary amine and a secondary methylamino group on a cyclohexane scaffold, offers a unique combination of steric bulk and differential reactivity. This guide provides a comprehensive overview of its properties, safe handling procedures, and detailed protocols for its application in common synthetic transformations. The strategic presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective reaction of the secondary amine, making this compound a valuable intermediate in the construction of complex molecular architectures.[1] This is particularly evident in its role as a crucial component in the synthesis of advanced pharmaceutical agents.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of tert-Butyl (2-(methylamino)cyclohexyl)carbamate is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |
| Molecular Weight | 228.33 g/mol | [2] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in many organic solvents such as DMSO. | [2] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3] For long-term storage, refrigeration is recommended.[4] | N/A |
Safety and Hazard Management: A Self-Validating Approach
Potential Hazards:
-
Skin and Eye Irritation: Similar carbamate compounds are known to cause skin and serious eye irritation.[5][6]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation may be harmful and can cause irritation to the digestive and respiratory tracts.[3][5]
-
Corrosive Properties: Some N-Boc protected diamines are classified as corrosive and can cause severe skin burns and eye damage.[4]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[3]
-
Hygiene: Wash hands thoroughly after handling.
Spill and Waste Disposal: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[3] Dispose of chemical waste in accordance with local, state, and federal regulations.
Application Notes and Synthetic Protocols
The utility of tert-Butyl (2-(methylamino)cyclohexyl)carbamate stems from the differential reactivity of its two amino groups. The Boc-protected primary amine is unreactive under many conditions, allowing for selective functionalization of the secondary methylamino group.
Core Concept: The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[7] This allows for a modular approach to synthesis, where different parts of a molecule can be assembled in a stepwise manner.
Diagram: Boc Protection and Deprotection Cycle
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Boc Protection of Diamines
Welcome to the technical support center for the Boc protection of diamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this common yet often challenging transformation. Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Controlling Selectivity: The Mono- vs. Di-protection Dilemma
Question 1: I am getting a significant amount of di-Boc protected product. How can I improve the selectivity for mono-protection?
Answer: This is the most common challenge in the Boc protection of symmetrical diamines.[1] The inherent reactivity of both amino groups makes it a competitive process. Here are several field-proven strategies to enhance mono-selectivity, ranging from simple stoichiometric adjustments to more nuanced pH control:
-
Excess Diamine: The most straightforward approach is to use a large excess of the diamine relative to the di-tert-butyl dicarbonate (Boc₂O). This statistically favors the reaction of Boc₂O with an unprotected diamine molecule over the mono-protected product. However, this method is not ideal for valuable or scarce diamines.[2]
-
Acid-Mediated Mono-Protonation: A highly effective strategy involves the selective deactivation of one amino group by protonation with one equivalent of acid.[3][4] The resulting ammonium salt is significantly less nucleophilic, directing the Boc₂O to react with the remaining free amine.[4]
-
Common Acids: Hydrochloric acid (HCl) is frequently used.[3][4] Anhydrous HCl gas can be bubbled through the reaction mixture, or it can be generated in situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol to avoid handling the gas.[3][5] Trifluoroacetic acid (TFA) has also been shown to be effective.[2]
-
-
Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) can help to favor mono-protection by keeping the instantaneous concentration of the electrophile low.
Question 2: Can I use a base in my Boc protection reaction? If so, which one and how much?
Answer: While Boc protection can proceed without a base, the reaction is often accelerated by the addition of a non-nucleophilic base to neutralize the acidic byproducts.[6][7] For diamine protection, the choice and amount of base are critical to avoid promoting di-protection.
-
In Acid-Mediated Reactions: If you are using one equivalent of acid to protect one amine, you will need a base to neutralize the newly formed HCl or TFA salt of the mono-Boc protected product to proceed with further reactions, but not during the protection step itself. The initial protonation serves to differentiate the two amines.
-
In Reactions Without Acid: A common protocol involves using a base like triethylamine (TEA) or sodium bicarbonate.[7] It's crucial to use the base judiciously. An excess of a strong base can increase the nucleophilicity of the mono-protected amine, making it more competitive for a second Boc group. Often, using a biphasic system with a mild inorganic base like sodium bicarbonate in a chloroform/water mixture can be effective.[7]
Reaction Conditions and Optimization
Question 3: My Boc protection reaction is very slow or incomplete. What can I do to improve the reaction rate and yield?
Answer: Several factors can contribute to a sluggish reaction. Here’s a systematic approach to troubleshooting:
-
Solvent Choice: The solubility of your diamine is key. Common solvents include methanol, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[7][8] For more polar diamines, a mixture of solvents like water/methanol can be beneficial to ensure homogeneity. In some cases, apolar solvents like DCM or toluene can lead to product precipitation and reactor blockage, especially in flow chemistry setups.
-
Temperature: While many Boc protections are run at room temperature, gentle heating (e.g., 40-55 °C) can significantly increase the reaction rate.[7] However, be mindful that higher temperatures can sometimes decrease selectivity.
-
Catalysts: Certain catalysts can enhance the rate of Boc protection.
-
Iodine: Catalytic amounts of iodine have been shown to be effective for the N-tert-butoxycarbonylation of amines under solvent-free conditions.[6]
-
DMAP (4-Dimethylaminopyridine): While a very effective catalyst for acylation reactions, DMAP should be used with caution in diamine protections as it can potently catalyze both the first and second Boc additions, potentially leading to a higher proportion of the di-protected product.
-
-
Reagent Purity: Ensure your Boc₂O is of high quality. Over time, it can slowly decompose. It is a low-melting solid and should be stored refrigerated.
Question 4: I am working with an unsymmetrical diamine (e.g., one primary and one secondary amine). How can I selectively protect the primary amine?
Answer: This is a common requirement in organic synthesis. The difference in nucleophilicity and steric hindrance between primary and secondary amines can often be exploited to achieve selective protection.
-
Steric Hindrance: The primary amine is generally less sterically hindered and more nucleophilic than the secondary amine, making it react faster with the bulky Boc₂O. Running the reaction at a lower temperature with a slight excess of the diamine can further enhance this selectivity.
-
pH Control: Similar to symmetrical diamines, careful control of pH can be used. At a specific pH, it might be possible to selectively protonate the more basic secondary amine, leaving the primary amine available for reaction.
Troubleshooting Workflow
Here is a visual guide to help you troubleshoot common issues in Boc protection of diamines.
Caption: A decision-making workflow for troubleshooting Boc protection of diamines.
Experimental Protocols
Protocol 1: Acid-Mediated Mono-Boc Protection of a Symmetrical Diamine
This protocol is adapted from methodologies that utilize in situ generation of HCl for selective mono-protection.[3][5]
-
Diamine Preparation: If starting from a salt (e.g., tartrate salt), dissolve it in water and basify with a strong base (e.g., 4N NaOH) to a pH > 12. Extract the free diamine into an organic solvent like dichloromethane (DCM) and dry the organic layer over anhydrous sodium sulfate.
-
Reaction Setup: Dissolve the free diamine (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Mono-protonation: Slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise to the stirred solution. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol to the reaction mixture. Stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Perform an acidic wash (e.g., with 1M HCl) to remove any unreacted diamine.
-
Adjust the pH of the aqueous layer to >12 with a strong base (e.g., NaOH).
-
Extract the mono-Boc protected diamine into an organic solvent like DCM.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure to obtain the product.
-
Protocol 2: Purification of Mono-Boc Protected Diamines
Purification can be challenging due to the similar polarities of the starting material, mono-, and di-protected products.
-
Acid-Base Extraction: This is a powerful technique to separate the products.[9]
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or DCM).
-
Wash with a dilute acid (e.g., 1M HCl). The unreacted diamine and the mono-protected product will be protonated and move to the aqueous layer, while the di-protected product (lacking a basic amine) will remain in the organic layer.
-
Separate the layers. The organic layer contains the di-Boc product.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12.
-
Extract the aqueous layer with an organic solvent. This extract will contain the mono-Boc protected diamine.
-
Dry the organic layer and concentrate to yield the purified mono-protected product.
-
-
Column Chromatography: If extraction is insufficient, silica gel chromatography can be employed. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate in hexanes, or methanol in DCM with a small amount of triethylamine to prevent streaking) is often effective.
Data Summary
| Method for Mono-protection | Key Advantages | Key Disadvantages | Typical Yields | References |
| Excess Diamine | Simple, avoids acidic conditions. | Wasteful for expensive diamines. | Variable, depends on excess. | [2] |
| Acid-Mediated (HCl, TFA) | High selectivity, cost-effective. | Requires careful stoichiometry, may need inert conditions. | 65-95% | [3][4][5] |
| Slow Addition of Boc₂O | Can improve selectivity without additional reagents. | May require longer reaction times and careful temperature control. | Moderate to good. | |
| Catalytic Iodine | Mild, solvent-free conditions possible. | May not be suitable for all substrates. | Good to excellent. | [2][6] |
Mechanism of Boc Protection
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting intermediate then collapses, releasing carbon dioxide, tert-butanol, and the Boc-protected amine.[10]
Caption: Simplified mechanism of Boc protection of an amine.
References
-
Sciforum. (2017). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
Osorio-Nieto, M., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(8), 1349-1354. Retrieved from [Link]
-
Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Technical Support Center: Carbamate Synthesis Optimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Temperature Optimization for Carbamate (Urethane) Synthesis
Introduction: The Thermal Paradox
Welcome to the Advanced Synthesis Support Module. You are likely here because your carbamate synthesis is suffering from one of two extremes: kinetic stagnation (reaction too slow) or thermodynamic reversion (product decomposition/side reactions).
Carbamate synthesis is not a "set it and forget it" process. The optimal temperature depends entirely on your electrophile source. This guide deconstructs the thermal requirements for the three primary synthetic pathways:
-
Isocyanate Addition (The Kinetic Pathway)
-
Chloroformate Substitution (The Exothermic Pathway)
-
CO2/Carbonate Fixation (The Thermodynamic Pathway)
Module 1: The Isocyanate Route
Core Challenge: Balancing reaction rate against reversibility and allophanate formation.
Mechanism & Thermal Logic
The reaction between an isocyanate (
-
Reversibility: The urethane bond can dissociate back into isocyanate and alcohol.
-
Allophanate Formation: The formed carbamate reacts with excess isocyanate to form allophanates, branching the polymer or reducing purity.
Visualizing the Pathway
The following diagram illustrates the divergence between the desired kinetic product and the high-temperature thermodynamic byproducts.
Figure 1: Thermal divergence in isocyanate reactions. Note that >80°C opens pathways to impurities.
Troubleshooting Q&A
Q: My reaction stalls at 90% conversion. Should I increase the temperature to reflux? A: Proceed with caution. Increasing T >80°C often degrades the catalyst (especially organotins like DBTL) and shifts the equilibrium backward.
-
Correction: Instead of heating, add a "chaser" catalyst (0.01 mol%) or prolong the reaction time at 60°C. If you must heat, ensure you are below the dissociation temperature of your specific carbamate (typically 120–150°C).
Q: The product is yellowing and viscous. A: You likely triggered oxidative degradation or trimerization (isocyanurate formation).
-
Root Cause: Temperatures >100°C without inert gas protection.
-
Fix: Maintain T < 60°C and use a nitrogen blanket.
Optimized Protocol: Stepwise Heating
-
Initiation (0–25°C): Mix reagents. The exotherm will naturally raise T.
-
Propagation (40–60°C): Hold for 2–4 hours. This is the "Sweet Spot" for kinetics vs. selectivity [1].
-
Completion (Max 70°C): Only if IR shows residual NCO peak (
).
Module 2: The Chloroformate Route
Core Challenge: Managing violent exotherms and HCl generation.
Mechanism & Thermal Logic
Reactions between amines and chloroformates are highly exothermic . Unlike isocyanates, heat is not needed for activation; it is a byproduct that must be removed.
-
High T Risk: Hydrolysis of the chloroformate (if moisture is present) and vaporization of the solvent.
-
Low T Benefit: Selectivity favors carbamate over urea formation.
Data: Temperature vs. Selectivity
Data derived from photo-on-demand chloroformate synthesis studies [2].
| Temperature | Chloroformate Yield (Target) | Carbonate/Urea (Byproduct) | Status |
| 0°C | 89% | 9% | Optimal |
| 25°C | 75% | 20% | Acceptable |
| >40°C | <50% | >45% | Critical Failure |
Troubleshooting Q&A
Q: I see white smoke/fumes during addition. A: This is HCl gas escaping or reacting with moisture. Your reaction is too hot.
-
Fix: Cool to -10°C or 0°C immediately. Use an inorganic base (Na2CO3) or a tertiary amine (TEA) as an acid scavenger.
Q: Sudden pressure spike in the reactor. A: Thermal runaway causing solvent boiling or rapid CO2 release (if using decomposition methods).
-
Protocol: Dosing must be rate-limited by temperature. If T rises >5°C above setpoint, stop addition.
Module 3: CO2 & Carbonate Routes (Green Synthesis)
Core Challenge: The Thermodynamic Trap.
Mechanism & Thermal Logic
Synthesizing carbamates from CO2 and amines is an equilibrium-limited process.
-
The Trap: High temperature is needed to activate the stable CO2 molecule (kinetic requirement), BUT carbamate stability decreases as temperature rises (thermodynamic requirement) [3].
-
The Compromise: You must operate at the intersection of activation and stability, often requiring pressure to compensate for temperature.
Visualizing the Thermodynamic Trap
Figure 2: The trade-off in CO2 fixation. Pressure is the variable that allows higher temperatures without yield loss.
Troubleshooting Q&A
Q: I have 0% yield at reflux (100°C) with CO2. A: At atmospheric pressure, 100°C drives CO2 out of the solution.
-
Fix: If you cannot pressurize, you must use a dehydrating agent or an organic base (DBU) to stabilize the carbamate anion, allowing operation at lower temperatures (RT to 40°C) [4].
Q: What is the absolute maximum temperature for CO2-based carbamates? A: 155°C is generally considered the upper threshold for rigid polyurethane foams and carbamate stability before significant degradation occurs [1].
Summary: The Temperature Matrix
| Pathway | Optimal Range | Critical Upper Limit | Primary Failure Mode at High T |
| Isocyanate | 40–60°C | 80°C | Allophanate formation / Reversion |
| Chloroformate | -10–0°C | 25°C | Hydrolysis / Runaway Exotherm |
| CO2 / Carbonate | 60–100°C * | 150°C | Decarboxylation (CO2 loss) |
*Requires pressurized vessel (>10 bar) to maintain yield at this temperature.
References
-
Kinetics of Alcohol-Isocyanate Reactions: Source:Canadian Journal of Chemistry / ResearchGate Key Finding: Reaction order changes from 3/2 to 2 as temperature increases; 80°C is a kinetic inflection point. URL:[Link]
-
Photo-on-Demand Synthesis of Chloroformates: Source:Kobe University / Tsuda Lab Key Finding: Selectivity for chloroformate over carbonate drops drastically above 0°C (89% yield at 0°C vs <50% at elevated T). URL:[Link][1][2]
-
Thermodynamics of CO2 Capture (Carbamate Stability)
) requires balancing thermal activation with thermodynamic stability. URL:[Link] -
Continuous Synthesis of Carbamates from CO2: Source:ACS Omega Key Finding: Organic bases (DBU) stabilize the carbamate intermediate, allowing milder reaction conditions and preventing N-alkylation byproducts. URL:[Link]
Sources
Technical Support Center: Purification of tert-Butyl (2-(methylamino)cyclohexyl)carbamate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted reagents from tert-Butyl (2-(methylamino)cyclohexyl)carbamate. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address specific experimental issues, explaining the underlying chemical principles to empower you to make informed decisions during your purification process.
I. Understanding the Chemistry of Purification
The successful isolation of pure tert-Butyl (2-(methylamino)cyclohexyl)carbamate hinges on exploiting the differences in the physicochemical properties of the desired product, unreacted starting materials (e.g., a cyclohexanediamine derivative and di-tert-butyl dicarbonate (Boc-anhydride)), and potential byproducts (e.g., the di-Boc protected diamine). The key to effective purification lies in the basicity of the free secondary amine on your target compound, a feature not present in the starting Boc-anhydride or the di-Boc protected byproduct.
II. Troubleshooting and Frequently Asked Questions (FAQs)
Here we address common issues encountered during the purification of tert-Butyl (2-(methylamino)cyclohexyl)carbamate.
FAQ 1: My crude product is contaminated with unreacted di-tert-butyl dicarbonate (Boc-anhydride). How can I remove it?
Answer: Excess Boc-anhydride and its hydrolysis byproduct, tert-butanol, can often be removed through a combination of quenching and extraction.
-
Expert Insight: A common and effective method is to quench the reaction mixture with a nucleophilic amine scavenger. While various amines can be used, a volatile one is often preferred for ease of removal. Alternatively, imidazole or trifluoroethanol can be employed to react with the excess Boc-anhydride, forming products that are easily separated during an aqueous workup[1].
-
Protocol: Quenching with Imidazole
-
Upon reaction completion, add 1.2 equivalents of imidazole relative to the initial excess of Boc-anhydride to the reaction mixture.
-
Stir at room temperature for 1-2 hours to ensure complete reaction with the Boc-anhydride.
-
Proceed with a standard aqueous workup. The resulting N-Boc-imidazole is water-soluble and will be removed in the aqueous phase during extraction[1].
-
FAQ 2: I have a significant amount of the starting diamine in my product. What is the most efficient way to separate it?
Answer: An acid-base extraction is the most effective method to separate your mono-Boc protected product from the more basic starting diamine.
-
Causality Explained: The starting diamine has two basic nitrogen atoms, making it readily protonated and soluble in an acidic aqueous solution. Your desired product, tert-Butyl (2-(methylamino)cyclohexyl)carbamate, is also basic but can be selectively extracted at a specific pH.
-
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute acid solution, such as 1 M HCl or a saturated citric acid solution[2]. The starting diamine will be protonated and move into the aqueous layer.
-
To recover your product, which may also have been partially protonated, basify the aqueous layer to a pH greater than 12 with a strong base like 2 M NaOH[3][4].
-
Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM) to recover your purified product[3][4].
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
FAQ 3: My main impurity is the di-Boc protected byproduct. How can I remove this?
Answer: The di-Boc protected byproduct is non-basic and will not be extracted into an acidic aqueous layer. This difference in reactivity is key to its removal.
-
Expert Insight: During the acid-base extraction described in FAQ 2, the di-Boc protected byproduct will remain in the organic layer along with other neutral impurities. By carefully adjusting the pH, you can selectively extract your desired mono-Boc product into the aqueous phase, leaving the di-Boc byproduct behind in the organic phase.
-
Purification Strategy:
-
Follow the acid-base extraction protocol (FAQ 2).
-
After the initial acidic wash, the organic layer will contain the di-Boc byproduct. This can be discarded if the desired product has been successfully extracted into the acidic aqueous layer.
-
If your product has low water solubility even when protonated, flash column chromatography may be a more suitable purification method.
-
FAQ 4: When should I consider using flash column chromatography?
Answer: Flash column chromatography is a powerful purification technique that should be considered when:
-
Acid-base extraction fails to provide sufficient purity.
-
Your product and impurities have very similar polarities.
-
You need to separate a complex mixture of byproducts.
-
Methodology: The crude material is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate[5]. The separation is based on the differential adsorption of the compounds to the silica gel. Monitoring the fractions by thin-layer chromatography (TLC) is crucial for identifying and collecting the pure product[2][5].
FAQ 5: Is crystallization a viable purification method for my compound?
Answer: Crystallization can be an excellent method for obtaining highly pure tert-Butyl (2-(methylamino)cyclohexyl)carbamate, provided it is a solid at room temperature.[6][7][8]
-
Expert Insight: This technique relies on the principle that the desired compound will be less soluble in a given solvent system at a lower temperature than the impurities.
-
General Crystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum[8].
-
III. Visualization of the Purification Workflow
The following diagram illustrates a logical workflow for the purification of tert-Butyl (2-(methylamino)cyclohexyl)carbamate.
Caption: A decision-making workflow for purifying tert-Butyl (2-(methylamino)cyclohexyl)carbamate.
IV. Physical Properties of Key Compounds
A summary of the physical properties of the compounds involved is crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| tert-Butyl (2-(methylamino)cyclohexyl)carbamate | 242.38 | Not readily available | Soluble in many organic solvents |
| A Cyclohexanediamine Derivative | Varies | Varies | Generally water-soluble, especially when protonated |
| Di-tert-butyl dicarbonate (Boc-anhydride) | 218.25 | 56-57 °C at 0.5 mmHg | Soluble in most organic solvents, reacts with water |
V. References
-
Miller, M. J., et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Google Patents. Process for producing di-tertiary-butyl dicarbonate.
-
Organic Syntheses. 2-tert-butyloxycarbonylamino-6-chloro-4-hexanolide. [Link]
-
Google Patents. Crystallization method of Boc-amino acid.
-
Patsnap. Crystallization method of Boc-amino acid. [Link]
-
Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
Google Patents. Method for removing unreacted electrophiles from a reaction mixture.
-
Journal of the Mexican Chemical Society. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
ResearchGate. Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. [Link]
-
ACS Publications. Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of tert-Butyl (2-(methylamino)cyclohexyl)carbamate
Last Updated: February 3, 2026
Welcome to the technical support guide for the stereoselective synthesis of tert-Butyl (2-(methylamino)cyclohexyl)carbamate. This molecule, particularly the trans-(1R,2R) and (1S,2S) enantiomers, is a valuable chiral building block and ligand in asymmetric synthesis. Achieving high diastereomeric and enantiomeric purity is critical for its successful application.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting advice and validated methodologies to ensure success in your laboratory.
Section 1: Strategic Approaches & Key Considerations
The primary challenge in synthesizing this target is the precise control of two adjacent stereocenters on a cyclohexane ring. The trans diastereomer is generally the thermodynamic favorite and the most common synthetic target. Three core strategies can be employed to achieve the desired stereoisomer.
-
Chiral Resolution (Most Common): This strategy involves synthesizing the racemic trans-diamine, followed by separation of the enantiomers using a chiral resolving agent. It is often the most practical and cost-effective method.
-
Asymmetric Synthesis: This approach uses a chiral catalyst or auxiliary to directly generate the desired enantiomer from a prochiral starting material. While elegant, this can require expensive catalysts and extensive optimization.
-
Chiral Pool Synthesis: This involves starting with an enantiopure precursor derived from natural sources. This is often not applicable for this specific target due to the lack of readily available chiral cyclohexane precursors.
The choice of strategy depends on scale, cost, available equipment, and desired purity. For most lab-scale and many process applications, Chiral Resolution offers the best balance of reliability and cost.
Caption: Decision workflow for selecting a synthetic strategy.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, structured in a question-and-answer format.
Q1: My final product is contaminated with the cis-diastereomer. How can I improve the trans-selectivity?
-
Underlying Cause: The presence of the cis-isomer typically originates from the starting material, racemic 1,2-diaminocyclohexane. While the trans isomer is more stable, commercial sources can contain varying amounts of the cis form. The subsequent reactions (Boc-protection, methylation) will not correct this.
-
Troubleshooting Steps:
-
Analyze Starting Material: Before you begin, run a GC or NMR analysis on your starting trans-1,2-diaminocyclohexane to confirm its diastereomeric purity.
-
Purification via Oxalate Salt: If the starting material is impure, you can purify it by forming the oxalate salt. The trans-diamine oxalate is significantly less soluble in water or ethanol than the cis-diamine oxalate, allowing for purification by simple filtration.
-
Column Chromatography: While possible, separating the cis and trans isomers of the final product or intermediates by standard silica gel chromatography can be challenging due to their similar polarities. Careful selection of solvent systems (e.g., DCM/MeOH with NH3) may be required.
-
Q2: The yield of my chiral resolution step is very low (<20% for the desired enantiomer). What's going wrong?
-
Underlying Cause: Low resolution yields are often due to improper crystallization conditions, incorrect stoichiometry of the resolving agent, or premature precipitation. The goal is to selectively crystallize the diastereomeric salt of one enantiomer while leaving the other in the mother liquor.
-
Troubleshooting Steps:
-
Solvent System is Key: The choice and volume of solvent are critical. For the resolution of trans-1,2-diaminocyclohexane with L-(+)-tartaric acid, methanol or ethanol/water mixtures are commonly used.[1][2][3] If crystals crash out too quickly, add more solvent or gently heat to ensure slow, selective crystallization.
-
Check Stoichiometry: Use a 1:1 molar ratio of racemic trans-diamine to the chiral resolving agent (e.g., L-tartaric acid). An excess of the resolving agent can sometimes cause both diastereomeric salts to precipitate.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. Rapid cooling often leads to co-precipitation and lower enantiomeric excess (e.e.).
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to the solution to encourage proper crystallization.
-
Q3: My N-methylation step is producing a mixture of starting material, mono-methylated, and di-methylated products. How do I achieve selective mono-methylation?
-
Underlying Cause: This is a classic selectivity problem. Using overly reactive methylating agents like methyl iodide (MeI) with a strong base can be difficult to control, leading to over-methylation.[4] The second methylation to form the quaternary ammonium salt is impossible under reductive amination conditions.[5][6]
-
Troubleshooting Steps:
-
Use the Eschweiler-Clarke Reaction: This is the most reliable method for achieving clean mono-methylation of the less-hindered primary amine after the other has been protected.[5][7] The reaction uses formic acid and formaldehyde. It is self-limiting and will not proceed to the quaternary ammonium salt.[6]
-
Reaction Conditions: The reaction typically involves heating the Boc-protected diamine with an excess of formaldehyde and formic acid.[7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent side reactions.
-
Order of Operations: Ensure you perform the N-methylation after the mono-Boc protection. Trying to methylate the unprotected diamine will result in a complex mixture of products.
-
Q4: How can I accurately determine the enantiomeric excess (e.e.) of my final product?
-
Underlying Cause: Standard analytical techniques like NMR or achiral GC/HPLC will not distinguish between enantiomers. Specialized methods are required.
-
Troubleshooting Steps:
-
Chiral HPLC: This is the gold standard for determining e.e.[2] You will need a chiral stationary phase (CSP) column (e.g., a cellulose or amylose-based column). The enantiomers will have different retention times, allowing for their quantification.
-
NMR with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the NMR signals for the two enantiomers can be resolved, allowing for integration and e.e. calculation.[8] This method is often less precise than chiral HPLC.
-
Polarimetry: While a polarimeter can confirm that your product is optically active, it is not a reliable method for determining e.e. unless you have a reference value for the pure enantiomer under identical conditions.[2][3] It is best used as a quick qualitative check.
-
Section 3: Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of (1R,2R)-tert-Butyl (2-(methylamino)cyclohexyl)carbamate via chiral resolution.
Caption: Experimental workflow for the resolution-based synthesis.
Step 1: Mono-Boc Protection of Racemic trans-1,2-Diaminocyclohexane
-
Dissolve racemic trans-1,2-diaminocyclohexane (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of diamine).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in a minimal amount of DCM.
-
Add the (Boc)₂O solution dropwise to the diamine solution over 1-2 hours. A slow addition is crucial to minimize the formation of the di-protected byproduct.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₃).
-
Upon completion, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic tert-butyl (2-aminocyclohexyl)carbamate.
Step 2: Chiral Resolution with L-(+)-Tartaric Acid
-
Dissolve the racemic Boc-protected diamine (1.0 eq) from Step 1 in methanol (approx. 5 mL per gram).
-
In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in methanol (approx. 5 mL per gram).
-
Slowly add the tartaric acid solution to the diamine solution with stirring.
-
Allow the mixture to stand at room temperature. The diastereomeric salt of the (1R,2R)-diamine should begin to precipitate.
-
After 2-4 hours, cool the mixture to 0-4 °C and leave it for several hours (or overnight) to maximize crystallization.
-
Collect the white precipitate by vacuum filtration and wash the solid with a small amount of cold methanol. This solid is the (1R,2R)-diamine L-tartrate salt.[1][9]
Step 3: Liberation of the Enantiopure Free Amine
-
Suspend the tartrate salt from Step 2 in a mixture of DCM and water.
-
Cool the mixture in an ice bath and add 2M sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 12) and all solids have dissolved.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiopure (1R,2R)-tert-butyl (2-aminocyclohexyl)carbamate.[10][11]
Step 4: N-Methylation via Eschweiler-Clarke Reaction
-
To the enantiopure amine from Step 3 (1.0 eq), add formic acid (approx. 3-4 eq).
-
Add aqueous formaldehyde (37 wt. %, approx. 3-4 eq).
-
Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully make it basic by adding 2M NaOH solution at 0 °C.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary to obtain the final product, (1R,2R)-tert-Butyl (2-(methylamino)cyclohexyl)carbamate.
| Step | Intermediate/Product | Typical Yield | Expected Purity (diastereomeric/enantiomeric) | Analytical Checkpoint |
| 1 | Racemic Boc-protected diamine | 85-95% | >98% trans | ¹H NMR, TLC |
| 2 | (1R,2R)-Amine Tartrate Salt | 30-40% (of theoretical max 50%) | >95% d.e. | Melting Point, Polarimetry |
| 3 | (1R,2R)-Boc-protected diamine | 90-98% | >99% e.e. | Chiral HPLC |
| 4 | Final Product | 80-90% | >99% e.e. | ¹H & ¹³C NMR, Chiral HPLC, HRMS |
References
-
Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586–8590. [Link]
-
Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 5(4), 83-86. [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine. PubChem Compound Database. [Link]
-
You, L., Berman, J. S., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2259–2269. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (1994). A Practical Method for the Large-Scale Resolution of trans-1,2-Diaminocyclohexane. Journal of Organic Chemistry, 59(7), 1939–1942. [Link]
-
Fulmer, G. R., et al. (2010). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 87(11), 1256–1258. [Link]
-
Strohmann, C., Gessner, V. H., & Kelling, A. (2007). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(1), o687. [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
Hassan, Y., et al. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. [Link]
-
Al-Haded, A., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(21), 6439. [Link]
-
You, L., Berman, J. S., & Anslyn, E. V. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research, 47(8), 2259-69. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. [Link]
-
Sciencemadness.org. (2018). N methylation of 4-pyperidone. [Link]
- Google Patents. (n.d.). Process for optical resolution of crude trans-1,2-cyclohexanediamine.
-
ResearchGate. (n.d.). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrj.org [chemrj.org]
- 4. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. (1R,2R)-反式-N-Boc-1,2-环己二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
impact of solvent choice on tert-Butyl (2-(methylamino)cyclohexyl)carbamate synthesis
Technical Support Center: Synthesis of tert-Butyl (2-(methylamino)cyclohexyl)carbamate
Ticket ID: #SYN-402-SOLV Subject: Optimization of Solvent Systems for Selectivity and Yield Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Solvent Control" Approach
Welcome to the technical support hub. You are likely here because the synthesis of tert-butyl (2-(methylamino)cyclohexyl)carbamate is deceivingly simple. The target molecule contains two distinct nitrogen environments: a protected carbamate (Boc) and a secondary methylamine.
The synthesis generally proceeds in two phases starting from 1,2-diaminocyclohexane:
-
Desymmetrization: Mono-protection with Boc anhydride.
-
N-Methylation: Reductive amination of the remaining primary amine.
The Core Issue: Solvent choice in this workflow is not just about solubility; it dictates chemoselectivity . In Phase 1, it controls the ratio of mono- vs. di-Boc protection. In Phase 2, it determines whether you get the desired mono-methyl product (-NHMe) or the over-alkylated dimethyl impurity (-NMe
Module 1: Phase 1 (Mono-Protection) Troubleshooting
Objective: Secure high yields of tert-butyl (2-aminocyclohexyl)carbamate without generating the di-Boc byproduct.
FAQ: Why am I getting significant di-Boc formation?
Diagnosis: You are likely running the reaction in pure Dichloromethane (DCM) or THF with a base like Triethylamine (TEA). In these conditions, the diamine is highly nucleophilic, and statistical distribution leads to ~25% di-Boc, even with slow addition.
The Fix: The "Salt-Bridge" Solvent System Switch to a Methanol (MeOH) system utilizing the in situ mono-salt formation. By protonating one amine, you statistically deactivate it, leaving the other free to react.
Protocol 1.1: Selective Mono-Boc Protection
-
Solvent: Anhydrous Methanol.[1]
-
Reagents: trans-1,2-diaminocyclohexane, Acetyl Chloride (or TMSCl), Boc
O.
-
Salt Formation: Dissolve diamine (1.0 eq) in anhydrous MeOH. Cool to 0°C.[1][2][3]
-
Acid Addition: Add Acetyl Chloride (1.0 eq) dropwise. This generates HCl in situ, creating the mono-hydrochloride salt.
-
Protection: Add Boc
O (1.0 eq) in MeOH.[7] -
Result: The free amine reacts.[6][7] The protonated amine cannot react.
-
Work-up: Evaporate MeOH. Basify (pH > 12) to deprotonate the unreacted amine, then extract into DCM.
Module 2: Phase 2 (N-Methylation) Troubleshooting
Objective: Convert the primary amine to a secondary methylamine (-NHMe) using Formaldehyde and a reducing agent.
Critical Warning: Reductive methylation of primary amines is prone to over-alkylation . The secondary amine product is often more nucleophilic than the starting material, leading to the dimethylated byproduct (-NMe
Data Table: Solvent Impact on Reductive Amination
| Solvent | Dielectric Constant ( | NaBH(OAc) | Reaction Rate | Selectivity Risk (Mono vs Di) | Recommendation |
| 1,2-Dichloroethane (DCE) | 10.4 | Moderate | Fast | Low | Preferred |
| Dichloromethane (DCM) | 8.9 | Low (Suspension) | Moderate | Low | Good Alternative |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Slow | Moderate | Use if solubility issues arise |
| Methanol (MeOH) | 33.0 | Decomposes Reagent | Very Fast | High (Risk of Over-alkylation) | Avoid for this step |
FAQ: My reducing agent (STAB) isn't dissolving in DCM.
Answer: This is normal. Sodium Triacetoxyborohydride (STAB) is often used as a suspension in DCM. It works heterogeneously.[8]
-
Troubleshooting: Do not switch to Methanol to improve solubility. Methanol will solvolyze STAB (decompose it), destroying your stoichiometry. If you must have a homogeneous solution, use 1,2-Dichloroethane (DCE) , which solubilizes STAB better than DCM and promotes faster imine formation.
FAQ: I have 30% Dimethylated impurity. How do I stop it?
Answer: This is a kinetic issue. In polar protic solvents (MeOH), imine formation and reduction happen so fast that the product competes for the aldehyde.
-
The Fix: Use the DCE/STAB system.
-
DCE is aprotic.[2] It stabilizes the iminium intermediate but does not accelerate the reaction as aggressively as MeOH.
-
Stoichiometry Control: Use exactly 0.95–1.0 eq of Formaldehyde (37% aq. or Paraformaldehyde). Do not use excess.
-
Module 3: Visualizing the Workflow
The following diagrams illustrate the decision logic and reaction pathways.
Diagram 1: Solvent Decision Matrix
Caption: Decision tree highlighting the critical solvent switches required between Step 1 (Protic preferred) and Step 2 (Aprotic preferred).
Diagram 2: Reaction Mechanism & Solvent Influence
Caption: Mechanistic flow showing where solvent choice impacts the competition between product formation and over-alkylation.
Detailed Experimental Protocol (Recommended)
Step 2: Reductive Methylation using STAB/DCE
-
Preparation: In a flame-dried flask under Nitrogen, dissolve tert-butyl (2-aminocyclohexyl)carbamate (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).
-
Aldehyde Addition: Add Formaldehyde (37% aq. solution, 1.0 equiv ).
-
Note: Do not use excess. If using Paraformaldehyde, ensure it is depolymerized or allow longer stir times.
-
-
Catalyst: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at Room Temperature (RT) to allow imine/hemiaminal formation.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Observation: Gas evolution (H
) may occur; ensure venting.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Quench: Quench with saturated aqueous NaHCO
.-
Why? Neutralizes the acetic acid and decomposes remaining boron complexes.
-
-
Extraction: Extract with DCM. Wash organic layer with brine.
-
Purification: The mono-methyl product is less polar than the starting material but more polar than the dimethyl byproduct. Flash chromatography (MeOH/DCM) is usually effective.
References
-
Abdel-Magid, A. F., et al. (1996).[9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Ha, H. J., et al. (2007).[6] "Selective Mono-Boc Protection of Diamines." Synthetic Communications, 37(5), 737-742.
-
Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines.[1][3][4][6][7] N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 20(16), 2559–2564.
Sources
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 3. redalyc.org [redalyc.org]
- 4. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 5. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bioorg.org [bioorg.org]
- 8. reddit.com [reddit.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Validation of tert-Butyl (2-(methylamino)cyclohexyl)carbamate Purity for Pharmaceutical Use
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For Immediate Release
In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the validation of tert-Butyl (2-(methylamino)cyclohexyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Designed for researchers, scientists, and drug development professionals, this document outlines the critical considerations and experimental protocols necessary for ensuring the highest standards of purity.
The quality of raw materials and intermediates directly influences the safety and effectiveness of the final drug product.[1] For pivotal intermediates like tert-Butyl (2-(methylamino)cyclohexyl)carbamate, rigorous quality control and precise analytical methods are essential.[1] This guide will explore the most effective techniques for identifying and quantifying impurities, including stereoisomers, residual solvents, and by-products from synthesis.
Section 1: The Critical Role of Purity Validation
tert-Butyl (2-(methylamino)cyclohexyl)carbamate is a chiral amine, a class of compounds widely used as building blocks in drug discovery due to their broad range of biological activities.[2] The stereochemistry of this intermediate is crucial, as different enantiomers of a drug can have varied pharmacological, pharmacokinetic, and pharmacodynamic effects.[3] The U.S. Food and Drug Administration (FDA) guidelines emphasize the importance of studying each enantiomer of a chiral drug separately.[3] Therefore, robust analytical methods are required not only to determine the overall purity but also to assess the enantiomeric excess.
Potential impurities in tert-Butyl (2-(methylamino)cyclohexyl)carbamate can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.[4] These impurities can affect the crystallization behavior, polymorphic form, and ultimately, the performance and safety of the final API.[5]
Section 2: Comparative Analysis of Core Analytical Techniques
A suite of sophisticated analytical techniques is necessary to fully characterize the purity of tert-Butyl (2-(methylamino)cyclohexyl)carbamate.[1] The choice of method depends on the specific impurity being targeted and the required level of sensitivity and selectivity.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most precise and widely recognized method for separating and quantifying analytes, impurities, and degradation products in pharmaceuticals.[7] Its high sensitivity and rapid analysis time make it indispensable for purity determination.[1][7]
Key Strengths:
-
High Resolution: Capable of separating complex mixtures of closely related compounds.
-
Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separations.[8]
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.[9]
Considerations:
-
Chiral Separations: Requires specialized chiral stationary phases (CSPs) to resolve enantiomers, which can be costly.[2]
-
Method Development: Optimizing separation conditions can be time-consuming.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Gas Chromatography (GC)
GC is particularly effective for the analysis of volatile and semi-volatile impurities, such as residual solvents.[1][4]
Key Strengths:
-
High Efficiency: Provides excellent separation of volatile compounds.
-
Sensitivity: Flame ionization detectors (FID) offer high sensitivity for organic compounds.
Considerations:
-
Analyte Volatility: Limited to thermally stable and volatile compounds. Derivatization may be necessary for non-volatile analytes.
-
Chiral Analysis: Similar to HPLC, requires specialized chiral columns for enantiomeric separations.[2]
Mass Spectrometry (MS)
Often coupled with chromatographic techniques (LC-MS or GC-MS), MS provides invaluable structural information about impurities.[10][11]
Key Strengths:
-
High Sensitivity and Selectivity: Enables the detection of trace-level impurities.[10]
-
Structural Elucidation: Provides molecular weight and fragmentation data, which are crucial for identifying unknown impurities.[11][12]
-
Elemental Impurity Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting and quantifying elemental impurities.[11][13]
Considerations:
-
Matrix Effects: The sample matrix can sometimes interfere with the ionization process, affecting quantification.
-
Complexity: Requires skilled operators and sophisticated data interpretation.
Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for the identification and structural elucidation of impurities.[14][15] It provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).[14][15]
Key Strengths:
-
Unambiguous Structure Determination: Provides comprehensive structural information, including stereochemistry.[14][16]
-
Quantitative Analysis: qNMR can be used for accurate quantification without the need for a reference standard of the impurity.
-
Non-destructive: The sample can be recovered after analysis.
Considerations:
-
Sensitivity: Generally less sensitive than MS, which can be a limitation for trace impurities.
-
Cost and Complexity: NMR instruments are expensive and require specialized expertise to operate and interpret the data.
Section 3: Method Validation According to ICH Guidelines
The validation of analytical procedures is a critical step to ensure that the chosen method is suitable for its intended purpose.[17] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[18][19]
Table 1: Comparison of Analytical Techniques for Purity Validation
| Parameter | HPLC | GC | LC-MS | NMR |
| Primary Use | Purity, Impurity Quantification, Chiral Separation | Residual Solvents, Volatile Impurities | Impurity Identification & Quantification | Structural Elucidation, Quantification |
| Selectivity | High | High | Very High | Very High |
| Sensitivity | High | Very High (with FID) | Very High | Moderate |
| Quantitative | Yes | Yes | Yes (with standards) | Yes (qNMR) |
| Structural Info | No | No | Yes | Yes |
| Alternative | UHPLC, SFC | Headspace GC | GC-MS | - |
Section 4: Experimental Protocols
Protocol: Chiral HPLC Method for Enantiomeric Purity
This protocol outlines a general procedure for determining the enantiomeric purity of tert-Butyl (2-(methylamino)cyclohexyl)carbamate.
-
Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or IC, is often effective for separating chiral amines.[8]
-
Mobile Phase Preparation: A typical mobile phase for normal phase chromatography would be a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
System Suitability: Inject a solution of a racemic mixture to ensure adequate resolution between the enantiomers (Resolution > 1.5).
-
Analysis: Inject the sample solution and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.
Protocol: GC-MS for Residual Solvent Analysis
This protocol provides a general method for identifying and quantifying residual solvents.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., dimethyl sulfoxide) at a known concentration.
-
GC Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all solvents.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan from m/z 35 to 350.
-
-
Identification and Quantification: Identify residual solvents by comparing their mass spectra and retention times to those of known standards. Quantify using an external or internal standard method.
Section 5: Conclusion and Future Trends
The validation of tert-Butyl (2-(methylamino)cyclohexyl)carbamate purity requires a multi-faceted analytical approach. While HPLC remains the workhorse for purity and enantiomeric excess determination, hyphenated techniques like LC-MS are indispensable for the definitive identification of unknown impurities.[20] NMR spectroscopy provides unparalleled structural elucidation capabilities.[15]
Future trends in pharmaceutical quality control are moving towards the implementation of newer technologies such as Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis times and improved resolution, and Supercritical Fluid Chromatography (SFC) as a greener alternative to normal phase HPLC for chiral separations.[21] The application of chemometrics to analyze complex datasets from these techniques will also become increasingly important for ensuring the quality and consistency of pharmaceutical intermediates.[22]
By employing a combination of these robust and validated analytical methods, pharmaceutical manufacturers can ensure the high purity of tert-Butyl (2-(methylamino)cyclohexyl)carbamate, thereby safeguarding the quality, safety, and efficacy of the final drug products.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.
-
Kowalska, M., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Scientific Reports, 12(1), 1-11. Available from: [Link]
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Yang, R., et al. (2026). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science, 64(1). Available from: [Link]
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Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Azenta Life Sciences. Available from: [Link]
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Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Available from: [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
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Chiral HPLC Separations. Phenomenex. Available from: [Link]
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Ziemons, E., et al. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. Journal of Pharmaceutical and Biomedical Analysis, 219, 114935. Available from: [Link]
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USP General Chapter <621> Chromatography. US Pharmacopeia. Available from: [Link]
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Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Olon. Available from: [Link]
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Roussel, C., et al. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 107-114. Available from: [Link]
- Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. Google Patents.
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Analytical Techniques In Drug Quality Control. (2025). IJCRT.org. Available from: [Link]
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Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. (2024). Der Pharma Chemica, 16(6), 524-530. Available from: [Link]
-
Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26058-26064. Available from: [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available from: [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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tert-Butyl n-[(1s,2r)-2-(methylamino)cyclohexyl]carbamate. PubChem. Available from: [Link]
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Analytical Techniques in Pharmaceutical Analysis. (2024). Technology Networks. Available from: [Link]
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Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate. Available from: [Link]
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Are You Sure You Understand USP <621>?. (2024). Chromatography Online. Available from: [Link]
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Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available from: [Link]
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Kaufman, T. S., & T-Durán, V. E. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 119-135. Available from: [Link]
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Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. Available from: [Link]
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CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available from: [Link]
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Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytica Acta, 14(3). Available from: [Link]
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Identifying and elucidating impurity species. RSSL. Available from: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available from: [Link]
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(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available from: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available from: [Link]
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Quality Guidelines. ICH. Available from: [Link]
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Chemometric Approaches for Enhancing Pharmaceutical Quality Control in Chemical Analysis. Longdom Publishing. Available from: [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Resolvemass Laboratories. Available from: [Link]
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Structure Analysis. Bruker. Available from: [Link]
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Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. Available from: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]
-
USP-NF 621 Chromatography. Scribd. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available from: [Link]
-
Q2R1.pptx. Slideshare. Available from: [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available from: [Link]
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comparative analysis of Boc vs. Fmoc protection for diamines
Executive Summary: The Orthogonality Paradox
In the synthesis of PROTACs, ADCs, and peptide linkers, diamines (e.g., ethylenediamine, piperazine, PEG-diamines) are critical spacers. The challenge lies not in the protection itself, but in the selectivity (avoiding bis-protection) and the orthogonality required for subsequent steps.
-
Choose Boc (tert-butyloxycarbonyl) when your downstream chemistry involves strong bases or nucleophiles, or when you require high solubility in organic solvents. It is the "Workhorse" of solution-phase chemistry.
-
Choose Fmoc (fluorenylmethyloxycarbonyl) when your molecule contains acid-labile moieties (e.g., trityl groups, tert-butyl esters) or when you need UV-traceability during purification. It is the "Standard" for solid-phase workflows.
This guide analyzes the mechanistic divergences, provides high-fidelity protocols for selective monoprotection, and offers a decision matrix for complex synthetic routes.
Mechanistic Foundation & Orthogonality
The choice between Boc and Fmoc is fundamentally a choice between acid and base lability.[] This orthogonality dictates the entire synthetic strategy.
Cleavage Mechanisms
-
Boc Cleavage: Driven by acid-catalyzed elimination. The tert-butyl cation is generated, which must be scavenged (e.g., by silanes) to prevent re-alkylation of sensitive residues (like Tryptophan or Cysteine), though less critical for simple diamines.
-
Fmoc Cleavage: Driven by E1cB elimination mechanism via base (typically piperidine or DBU). The acidic proton at the fluorenyl 9-position is abstracted, leading to the formation of dibenzofulvene, which is then scavenged by the excess base.
Orthogonality Map
The following diagram illustrates the chemical compatibility of each group, serving as a roadmap for route planning.
Figure 1: Orthogonality map demonstrating the inverse stability profiles of Boc and Fmoc protecting groups.
Comparative Analysis: Performance Metrics
The following table synthesizes experimental data regarding stability, solubility, and handling.
| Feature | Boc Protection | Fmoc Protection |
| Primary Cleavage | Acid (TFA, HCl) | Base (Piperidine, DBU, Morpholine) |
| Selectivity (Mono vs Bis) | High (via Salt Method) | Moderate (requires stoichiometry control) |
| Solubility | Excellent (Lipophilic) | Variable (Prone to aggregation/gelation) |
| UV Detectability | Poor (Transparent >220nm) | Excellent (Strong absorption ~265nm, 301nm) |
| Atom Economy | High (Isobutylene gas byproduct) | Low (Dibenzofulvene adduct byproduct) |
| Cost | Low | Moderate to High |
| Risk Profile | Migration: Low risk.Safety: TFA is corrosive. | Migration: High risk in basic conditions.Safety: Piperidine is toxic/regulated. |
The Solubility Factor
Critical Insight: Fmoc groups are notorious for
Experimental Protocols: Solving the Selectivity Challenge
The primary failure mode in diamine protection is the formation of the bis-protected species (
Protocol A: Selective Mono-Boc Protection (The "Salt" Method)
Best for: High-yield synthesis of aliphatic diamines.
This method utilizes the pH differential between the first and second amine protonation to "mask" one amine as a salt, leaving the other free to react.
Reagents:
-
Diamine (1.0 equiv)[2]
-
HCl (1.0 equiv, typically as 1M in MeOH or using TMSCl as a generator)
- (1.0 - 1.1 equiv)[2]
Step-by-Step:
-
Monoprotonation: Dissolve diamine (e.g., trans-1,4-diaminocyclohexane, 10 mmol) in MeOH (50 mL). Cool to 0°C.[5]
-
Acid Addition: Add HCl (10 mmol) dropwise. Crucial: Ensure exactly 1.0 equivalent is added to form the mono-hydrochloride salt.
-
Protection: Add
(11 mmol) in MeOH slowly to the reaction mixture. -
Base Addition: Add Triethylamine (TEA) (20 mmol) slowly to liberate the amine for reaction, or allow the equilibrium to drive the reaction if using the Krapcho method.
-
Workup: The bis-Boc product is insoluble in water; the mono-Boc is soluble in organic/acidic mix.
Yield Expectation: 75-90% Mono-Boc product.
Protocol B: Selective Mono-Fmoc Protection (Syringe Pump Method)
Best for: Valuable diamines where excess starting material cannot be used.
Since Fmoc-Cl is highly reactive and non-selective, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred due to its slower kinetics.
Reagents:
-
Diamine (excess, 2.0 - 4.0 equiv if cheap; 1.0 equiv if expensive)
-
Fmoc-OSu (1.0 equiv)
-
Solvent: DCM/DMF (9:1)
Step-by-Step:
-
Preparation: Dissolve Diamine (40 mmol) in DCM (100 mL) with TEA (1.0 equiv). Cool to -10°C.
-
Controlled Addition: Dissolve Fmoc-OSu (10 mmol) in minimal DCM/DMF.
-
Kinetic Control: Add the Fmoc-OSu solution via syringe pump over 2-4 hours. The high dilution of the electrophile relative to the nucleophile favors mono-protection.
-
Workup:
-
Wash with water to remove excess diamine (if water-soluble).
-
If diamine is lipophilic, column chromatography is required. Fmoc products are UV active, making flash chromatography easy to monitor (unlike Boc).
-
Yield Expectation: 50-65% Mono-Fmoc product (statistical limitation is mitigated by slow addition).
Workflow Visualization
The following diagram outlines the decision logic and procedural flow for selecting and executing the protection.
Figure 2: Strategic workflow for selecting and executing diamine monoprotection.
Troubleshooting & Edge Cases
The "Migration" Risk
In mono-protected diamines (especially 1,2-diamines like ethylenediamine), the protecting group can migrate from one nitrogen to the other via a cyclic intermediate.
-
Boc: Migration is rare but can occur under high thermal stress.
-
Fmoc: Migration is highly problematic in the presence of base. If you store mono-Fmoc diamines in basic solution, the Fmoc group can migrate or cleave prematurely. Always store Fmoc-amines in solid form or slightly acidic solution.
Purification of Bis- vs Mono-
-
Boc: The bis-Boc byproduct is usually highly lipophilic. A simple wash with dilute HCl (1M) will protonate the mono-Boc (moving it to the aqueous phase), while the bis-Boc remains in the organic phase. This "Acid Wash" technique is the gold standard for purification.
-
Fmoc: Acid washing is risky as strong acids can degrade the Fmoc group over time (though it is relatively stable). Chromatography is usually required.
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[2][3][4][5][7][8][9] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis. Wiley-Interscience.[10] (Standard Reference Text).
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Strategic Synthesis of the Edoxaban Core: Alternatives to Standard Carbamate Intermediates
Topic: Strategic Alternatives to tert-Butyl (2-(methylamino)cyclohexyl)carbamate in Edoxaban Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: Defining the Target
In the high-stakes synthesis of Edoxaban (Lixiana/Savaysa) , the construction of the chiral cyclohexane-1,2-diamine core is the critical bottleneck. While some catalog inquiries refer to tert-butyl (2-(methylamino)cyclohexyl)carbamate (CAS 1353944-65-6), this simple diamine lacks the essential C4-functionality required for the drug.
The true key intermediate required for Edoxaban is tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS 365998-36-3). The presence of the dimethylcarbamoyl group at position 5 (or 4, depending on numbering conventions) and the stringent (1R,2S,5S) stereochemistry make its synthesis significantly more challenging than that of a simple methylamino cyclohexane.
This guide objectively compares the Standard Azide-Based Route against three superior alternatives: Flow Chemistry Optimization , Iodolactonization , and Biocatalytic Resolution . We evaluate these methods based on yield, process safety (specifically azide management), and stereochemical fidelity.
The Baseline: The Standard Azide Route
The "Standard" route, originally developed by Daiichi Sankyo, relies on the desymmetrization of a cyclohexene derivative via a bicyclic lactone.
-
Mechanism: A cyclohexene carboxylic acid is converted to a bromolactone, which is then opened with sodium azide (
) to introduce the nitrogen with inversion of configuration. -
The Problem: While effective for stereocontrol, this route introduces significant safety hazards due to the use of potentially explosive azides on a kilogram scale. It also requires multiple protection/deprotection steps.[1]
Comparative Analysis of Alternatives
We present three distinct alternatives that address the safety and efficiency flaws of the standard route.
Table 1: Strategic Comparison of Synthetic Routes
| Feature | Standard Route (Azide) | Alt 1: Flow Chemistry | Alt 2: Iodolactonization | Alt 3: Biocatalytic |
| Key Reagent | Sodium Azide ( | Iodine / Epoxide | Transaminase / Lipase | |
| Safety Profile | High Risk (Explosive potential) | Medium (Contained hazard) | High Safety (No azides) | Excellent (Green chem) |
| Stereocontrol | >99% ee (via inversion) | >99% ee | >98% ee (via epoxide) | >99.5% ee (Enzymatic) |
| Overall Yield | 35-45% | 50-60% | 55-65% | 70-80% |
| Scalability | Difficult (Batch limits) | Excellent (Continuous) | Good | Excellent |
| Cost Driver | Safety equipment/Waste | Equipment setup | Reagent cost ( | Enzyme cost |
Detailed Technical Analysis & Visualizations
Alternative 1: The Plug-Flow Optimization
-
Concept: Instead of replacing the intermediate, this approach replaces the process. By generating and reacting the organic azide intermediate in a continuous flow reactor, the inventory of hazardous material is minimized.
-
Outcome: This allows the use of the efficient azide chemistry without the bulk safety risks of batch processing.
Alternative 2: The Iodolactonization (Non-Azide) Route
-
Concept: This route avoids nitrogen introduction via displacement. Instead, it uses iodolactonization to form an epoxide, which is then opened by ammonia or a benzylamine equivalent.
-
Advantage: Completely eliminates the risk of hydrazoic acid formation.
Alternative 3: Biocatalytic Desymmetrization (The "Green" Standard)
-
Concept: Using an amine transaminase or lipase to selectively acylate or aminate a meso-intermediate.
-
Advantage: Reduces step count by 3-4 steps and eliminates heavy metal catalysts.
Figure 1: Comparison of the Standard Azide Route vs. the Safer Iodolactonization Alternative.
Experimental Protocol: The Iodolactonization Alternative
This protocol describes the synthesis of the key intermediate via the non-azide route, which is the most robust alternative for labs not equipped for flow chemistry or biocatalysis.
Objective: Synthesis of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate without using sodium azide.
Reagents:
-
(1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one (Iodolactone precursor)
-
Aqueous Ammonia (25%)
-
Boc-Anhydride (
) -
Dimethylamine (THF solution)
Step-by-Step Methodology:
-
Epoxide Formation:
-
Dissolve the iodolactone (1.0 eq) in MeOH.
-
Add
(2.0 eq) at 0°C and stir for 2 hours. The base promotes the formation of the epoxide with concomitant methyl ester formation. -
Checkpoint: Monitor by TLC for disappearance of lactone.
-
Workup: Concentrate and extract with EtOAc.[2] Yield >90%.
-
-
Regioselective Ring Opening:
-
Dissolve the epoxide intermediate in aqueous ammonia (10 eq) and heat to 60°C in a sealed pressure vessel for 6 hours.
-
Mechanism:[3][4][5][6] Ammonia attacks the epoxide at the less hindered position, establishing the 1,2-trans-amino alcohol motif (which is later inverted or preserved depending on the specific isomer strategy; here it yields the trans-diamine precursor).
-
Note: For the specific Edoxaban cis-diamine arrangement, an inversion step (e.g., via oxazoline) or specific choice of starting chiral epoxide is required.
-
-
Boc-Protection & Amidation:
-
Treat the crude amine with
(1.1 eq) in /TEA. -
React the ester moiety with dimethylamine (2.0 M in THF) to install the dimethylcarbamoyl group.
-
Final Purification: Recrystallize from Isopropyl Acetate to obtain the target as a white solid.
-
Validation Criteria:
-
HPLC Purity: >98.5%[2]
-
Chiral HPLC: >99.0% ee
-
Appearance: White crystalline solid (Oxalate salt often used for stability).
References
-
Daiichi Sankyo Co., Ltd. (2003). Process for the preparation of diamine derivatives. US Patent 7,365,205. Link
-
Organic Process Research & Development . (2014). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Org. Process Res. Dev., 18(11), 1545–1552. Link
-
Shanghai Sun Sail Pharmaceutical. (2016). Preparation method of Edoxaban intermediate. CN Patent 106316889A. Link
-
ChemicalBook. (2024). tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate Product Page. Link
Sources
- 1. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. CN106316889A - Preparation method of Edoxaban intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of tert-Butyl (2-(methylamino)cyclohexyl)carbamate Isomers
Introduction: Why Stereochemical Fidelity Matters
In the landscape of modern drug discovery and fine chemical synthesis, the spatial arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity, pharmacokinetic properties, and toxicological profile. The compound tert-Butyl (2-(methylamino)cyclohexyl)carbamate serves as a vital chiral building block, where the relative orientation of the bulky N-Boc-carbamate and the secondary methylamino group dictates its utility. These substituents can be arranged in a cis (on the same side of the cyclohexane ring) or trans (on opposite sides) configuration. Each of these diastereomers also exists as a pair of enantiomers. Distinguishing between these isomers is paramount, as a specific stereoisomer may be the active pharmaceutical ingredient (API), while others could be inactive or even detrimental.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of the cis and trans diastereomers of tert-Butyl (2-(methylamino)cyclohexyl)carbamate. We will delve into the fundamental principles behind why each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—provides unique and complementary information. Our focus will be on the causality behind the observed spectral differences, empowering you to make unambiguous structural assignments with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemical Assignment
NMR spectroscopy is, without question, the most powerful and definitive method for differentiating diastereomers of substituted cyclohexanes.[1] The key lies in the rigid chair conformation of the cyclohexane ring and how the cis or trans arrangement of substituents affects the chemical environment and through-bond coupling of the ring's protons and carbons.
The Causality Behind the Spectra: Chair Conformations and Their Consequences
The cyclohexane ring is not planar; it predominantly exists in a stable chair conformation to minimize steric and torsional strain. In this conformation, substituents at each carbon can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring).
-
Trans-Isomer : To minimize steric hindrance, the two bulky substituents (tert-butoxycarbonylamino and methylamino) will preferentially occupy diequatorial positions. This forces the protons attached to these carbons (H-1 and H-2) into diaxial positions.
-
Cis-Isomer : In the cis configuration, one substituent must be axial and the other equatorial. The larger tert-butoxycarbonylamino group will almost certainly occupy an equatorial position to minimize steric strain, forcing the smaller methylamino group into an axial position. This results in the corresponding protons (H-1 and H-2) being in axial and equatorial arrangements.
This fundamental conformational difference is the direct cause of the distinct NMR spectra observed for the two isomers.
¹H NMR Analysis: Decoding Chemical Shifts and Coupling Constants
The most telling data for distinguishing cis and trans isomers come from the chemical shifts (δ) and, most importantly, the spin-spin coupling constants (J) of the methine protons at C-1 and C-2.
-
Coupling Constants (J-values) : The magnitude of the coupling constant between two adjacent protons (³J) is dictated by the dihedral angle between them.
-
For the trans-isomer , the diaxial H-1 and H-2 protons have a dihedral angle of ~180°, resulting in a large axial-axial coupling constant (³J_ax,ax ≈ 8–13 Hz ).[2] This large coupling constant is a definitive marker for the trans isomer.
-
For the cis-isomer , the relationship between the H-1 and H-2 protons will be axial-equatorial (dihedral angle ~60°), leading to a much smaller coupling constant (³J_ax,eq ≈ 2–5 Hz ).[1]
-
-
Chemical Shifts (δ) : Generally, equatorial protons are less shielded and appear at a lower field (higher ppm value) compared to their axial counterparts in the same molecule.[1] Therefore, the proton on the carbon with the equatorial substituent in the cis isomer will likely have a different chemical shift than the axial protons in the trans isomer.
¹³C NMR Analysis: The γ-Gauche Effect
While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory evidence. The key principle here is the γ-gauche effect , a shielding phenomenon observed in sterically crowded environments.
-
An axial substituent on a cyclohexane ring is gauche to the carbons at the γ-position (C-3 and C-5). This steric interaction causes a slight distortion and an increase in electron density around these γ-carbons, shielding them and shifting their signals upfield (to a lower ppm value) by approximately 4-6 ppm compared to a similar ring with an equatorial substituent.
-
Trans-Isomer (Diequatorial) : No axial substituents are present, so no significant γ-gauche shielding is observed.
-
Cis-Isomer (Axial/Equatorial) : The axial methylamino group will cause an upfield shift in the signals for C-3 and C-5 (relative to the methylamino group at C-1). This provides a clear distinction from the trans isomer.
Summary of Expected NMR Data
| Spectroscopic Feature | trans-Isomer (Diequatorial) | cis-Isomer (Axial/Equatorial) | Rationale |
| ¹H NMR: H-1/H-2 Coupling | Large coupling constant (³J ≈ 8–13 Hz) | Small coupling constant (³J ≈ 2–5 Hz) | Reflects diaxial vs. axial-equatorial relationship.[1][2] |
| ¹H NMR: H-1/H-2 Chemical Shift | Typically more upfield (axial protons) | One proton may be more downfield (equatorial) | Equatorial protons are generally deshielded relative to axial protons.[1] |
| ¹³C NMR: Symmetry | Higher symmetry (C₂ axis), fewer signals | Asymmetric, potentially more signals | Depends on the specific enantiomeric form, but generally less symmetric. |
| ¹³C NMR: Ring Carbons | "Normal" chemical shifts | Upfield shift for γ-carbons (e.g., C-3, C-5) | Steric compression from the axial substituent causes γ-gauche shielding. |
Infrared (IR) Spectroscopy: A Tool for Functional Group Confirmation
IR spectroscopy excels at identifying the functional groups present in a molecule. While it is an essential tool for confirming the successful synthesis of tert-Butyl (2-(methylamino)cyclohexyl)carbamate, it is generally not a primary technique for differentiating between the cis and trans diastereomers.
The Causality Behind the Spectra: Vibrational Modes
Both isomers possess the same collection of chemical bonds and will therefore exhibit similar characteristic absorption bands. Key expected vibrations include:
-
N-H Stretch : Two distinct N-H stretching bands are expected. One from the carbamate (R-NH-COO) and one from the secondary amine (R₂N-H). These typically appear in the 3300–3400 cm⁻¹ region.[3][4] The secondary amine N-H stretch is often a single, weaker band compared to the bands from a primary amine.[3]
-
C=O Stretch (Amide I) : A strong, sharp absorption from the carbamate carbonyl group will be prominent, typically in the range of 1680–1720 cm⁻¹.
-
N-H Bend (Amide II) : This band, associated with the carbamate, is usually found around 1510-1550 cm⁻¹.
-
C-H Stretch : Aliphatic C-H stretches from the cyclohexane and methyl groups will appear just below 3000 cm⁻¹.
-
C-N Stretch : These vibrations occur in the fingerprint region, typically between 1250-1020 cm⁻¹.[3]
Subtle differences in the exact peak positions and shapes, particularly for the N-H stretching bands, might arise due to variations in intra- and intermolecular hydrogen bonding, which can be influenced by the stereochemistry. However, these differences are often too small to be diagnostic without authentic reference spectra of both pure isomers.
Summary of Expected IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Isomer Differentiation |
| N-H Stretch (Amine & Carbamate) | 3300 - 3400 (weak to medium) | Unlikely to be definitive. |
| C-H Stretch (Aliphatic) | 2850 - 2960 (strong) | Not useful for differentiation. |
| C=O Stretch (Carbamate) | 1680 - 1720 (strong, sharp) | Unlikely to be definitive. |
| N-H Bend (Carbamate) | 1510 - 1550 (medium) | Unlikely to be definitive. |
| Fingerprint Region | < 1500 | Will be different but complex to interpret without standards. |
Mass Spectrometry (MS): Confirming Identity, Not Stereochemistry
Mass spectrometry is unparalleled for determining molecular weight and probing fragmentation pathways, confirming the elemental composition of a molecule. However, under standard electron ionization (EI) or even softer electrospray ionization (ESI) conditions, it cannot typically distinguish between diastereomers.
The Causality Behind the Spectra: Fragmentation
The energy imparted during the ionization process is usually sufficient to cause bond rotations and loss of the original three-dimensional structure. Consequently, the cis and trans isomers will produce nearly identical mass spectra. The key fragmentation pathway for N-Boc protected amines involves the characteristic loss of neutrals from the protecting group.[5]
-
Molecular Ion (M⁺) : The molecular ion peak should be observed, confirming the mass of the compound.
-
Loss of tert-Butyl radical : A common fragmentation is the loss of the tert-butyl radical (•C(CH₃)₃), resulting in an [M-57]⁺ peak.
-
Loss of Isobutylene : Another characteristic fragmentation is the elimination of isobutylene (C₄H₈), leading to an [M-56]⁺ peak.
-
Loss of Boc Group : The entire Boc group can be lost via the elimination of both isobutylene and carbon dioxide, resulting in a prominent [M-100]⁺ peak, which corresponds to the protonated diaminocyclohexane core.[5]
While subtle differences in the relative intensities of fragment ions between diastereomers can sometimes be observed, these are rarely reliable enough for unambiguous assignment without careful calibration and reference standards.
Addressing Enantiomers: The Role of Chiral Analysis
The techniques discussed above—NMR, IR, and MS—are incapable of distinguishing between enantiomers, as they have identical physical properties in a non-chiral environment. To resolve and quantify the enantiomers of either the cis or trans pair, a chiral analytical method is required.[6]
The guiding principle is the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector.[7] These diastereomeric complexes have different energies and stabilities, allowing for their separation.
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common method. The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times.
-
Chiral Capillary Electrophoresis (CE) : This technique uses a chiral selector added to the background electrolyte.[8] The enantiomers form diastereomeric complexes that have different electrophoretic mobilities, leading to their separation under an applied electric field.[7]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh 5-10 mg of the isomer sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. A spectral width of ~12 ppm and an acquisition time of 2-4 seconds are typical. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is required. This experiment will take longer than the ¹H experiment due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.
-
Analysis : Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants, paying close attention to the signals for the H-1 and H-2 protons. Compare the ¹³C chemical shifts, looking for evidence of the γ-gauche effect.
Protocol 2: FTIR Sample Preparation and Analysis (ATR)
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan : Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic peaks corresponding to the functional groups.
Visualization of Key Concepts
Experimental Workflow
The following diagram outlines the logical workflow for the complete spectroscopic characterization of the isomers.
Caption: Workflow for isomeric characterization.
NMR Coupling in Cyclohexane Chair Conformations
This diagram illustrates the critical difference in proton relationships that distinguishes the trans and cis isomers by ¹H NMR.
Caption: Dihedral angles dictate NMR coupling constants.
Conclusion
The unambiguous assignment of stereochemistry is a non-negotiable aspect of chemical and pharmaceutical development. For diastereomers of substituted cyclohexanes like tert-Butyl (2-(methylamino)cyclohexyl)carbamate, a multi-faceted spectroscopic approach is essential, but the techniques are not of equal value for all tasks. ¹H NMR spectroscopy stands alone as the most definitive method for distinguishing cis and trans isomers , owing to the predictable and significant differences in proton-proton coupling constants. ¹³C NMR provides excellent confirmatory data through the γ-gauche effect. In contrast, IR and MS are indispensable for confirming functional group identity and molecular weight, respectively, but offer little to no utility in differentiating the diastereomers. Finally, for the resolution of enantiomers, one must turn to specialized chiral separation techniques. By understanding the causal principles behind the data each method provides, researchers can confidently elucidate the precise three-dimensional structure of their molecules.
References
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ResearchGate. How to experimentally find if my compound is in cis or trans?. Available from: [Link]
-
National Institute of Standards and Technology (NIST). tert-Butyl carbamate - Mass Spectrum. In: NIST Chemistry WebBook. Available from: [Link]
-
PubMed Central. Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition. Available from: [Link]
-
PubMed. Spectroscopic Characterization and Molecular Structure of 3,14-dimethyl-2,6,13,17-tetraazapentacyclo[16.4.0.1(2,17).1(6,13).0(7,12)]tetracosane. Available from: [Link]
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University of Calgary. IR: amines. Available from: [Link]
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Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]
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YouTube. Cis or Trans? How to differentiate by NMR?. Available from: [Link]
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ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Available from: [Link]
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PubChem. tert-Butyl carbamate. Available from: [Link]
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ResearchGate. Low-temperature infrared study of ammonium carbamate formation. Available from: [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
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Wikipedia. Chiral analysis. Available from: [Link]
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PubMed. Reaction of primary and secondary amines to form carbamic acid glucuronides. Available from: [Link]
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PubChem. Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate. Available from: [Link]
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Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. Available from: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
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National Institute of Standards and Technology (NIST). tert-Butyl carbamate - IR Spectrum. In: NIST Chemistry WebBook. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Reflections on Chiral Chromatographic Analysis. Available from: [Link]
-
National Institutes of Health (NIH). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Available from: [Link]
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Reddit. Need help on determining Cis and Trans with NMR spectrum. Available from: [Link]
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ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Available from: [Link]
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mzCloud. tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Available from: [Link]
-
Chemistry Stack Exchange. Pt[BrCl(PR₃)₂] cis, trans isomer nmr - Which is cis and which is trans?. Available from: [Link]
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Wikipedia. trans-1,2-Diaminocyclohexane. Available from: [Link]
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PubChem. tert-Butyl methyl(2-(methylamino)ethyl)carbamate. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl (2-(methylamino)cyclohexyl)carbamate
A Note on This Guide: This document provides a detailed protocol for the proper disposal of tert-Butyl (2-(methylamino)cyclohexyl)carbamate (CAS No. 1353944-65-6). As a Senior Application Scientist, my goal is to synthesize established safety protocols and regulatory frameworks to empower you, my fellow researchers, to manage chemical waste with the highest degree of safety and scientific integrity. While a specific Safety Data Sheet (SDS) for this exact compound was not located during the preparation of this guide, the procedures outlined are based on a thorough review of SDSs for structurally similar carbamate compounds and current U.S. Environmental Protection Agency (EPA) regulations. This guide should be used in conjunction with, and not as a replacement for, the specific protocols and guidance provided by your institution's Environmental Health and Safety (EHS) department.
Part 1: Foundational Knowledge for Safe Disposal
Chemical Profile and Inferred Hazards
To ensure proper handling, it is crucial to first understand the chemical's characteristics. Based on data from analogous carbamate compounds, we can infer the following profile for tert-Butyl (2-(methylamino)cyclohexyl)carbamate:
| Property | Inferred Value/Characteristic | Rationale & Significance for Disposal |
| Physical State | Likely a solid (powder to lump) or a viscous liquid. | The physical state dictates the choice of personal protective equipment (PPE) and spill cleanup procedures. Solids require measures to prevent dust inhalation, while liquids necessitate absorbent materials. |
| Hazards | - Skin Irritation/Corrosion: Causes skin irritation, and potentially severe burns with prolonged contact.[1][2][3] - Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3] - Acute Toxicity (Oral): Harmful if swallowed.[1][3][4] - Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][3][4] | These hazards underscore the critical need for appropriate PPE, including gloves, safety glasses or goggles, and a lab coat. All handling of the pure compound and its concentrated waste should be performed in a certified chemical fume hood. |
| Incompatibilities | Strong oxidizing agents, reducing agents, and acids.[4] | Crucially, this waste must not be mixed with incompatible chemicals. Doing so could lead to vigorous, exothermic reactions, the release of toxic gases, or fire. Segregation is a cornerstone of safe chemical waste management. |
| Decomposition | Hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide upon combustion.[4] | This reinforces the need for disposal via high-temperature incineration by a licensed waste management facility, which is equipped to handle and scrub such emissions. |
The Regulatory Landscape: RCRA and Carbamate Wastes
The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical wastes under the Resource Conservation and Recovery Act (RCRA). Due to their inherent toxicity, wastes generated from the production and use of carbamates are specifically regulated.[5]
-
Hazardous Waste Classification: Any discarded tert-Butyl (2-(methylamino)cyclohexyl)carbamate, including residues in containers and contaminated materials, must be evaluated to determine if it qualifies as a hazardous waste.[4] Given its likely toxic properties, it is prudent to manage this chemical as a hazardous waste unless determined otherwise by your institution's EHS professionals. Carbamate-containing wastes may fall under specific EPA hazardous waste codes (e.g., "U-listed" or "K-listed" wastes).[6][7]
-
Land Disposal Restrictions (LDR): The EPA has established Land Disposal Restrictions for carbamate wastes, meaning they cannot be disposed of in a landfill without prior treatment to minimize their hazardous constituents.[5][8]
-
Best Demonstrated Available Technology (BDAT): For many carbamate wastes, the EPA has designated specific treatment technologies as the BDAT.[5][8] This typically involves high-temperature incineration.
Part 2: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely collecting, storing, and disposing of tert-Butyl (2-(methylamino)cyclohexyl)carbamate waste.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the following:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A flame-resistant lab coat.
-
Respiratory Protection: All handling of the pure compound or generation of waste should occur within a certified chemical fume hood.
Waste Collection and Segregation
-
Designate a Waste Container:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.
-
The container must be in good condition, with no cracks or leaks.
-
Ensure the container is clearly labeled "HAZARDOUS WASTE."
-
-
Label the Container:
-
Immediately affix a hazardous waste tag to the container.
-
Fill out the tag completely, including:
-
The full chemical name: "tert-Butyl (2-(methylamino)cyclohexyl)carbamate"
-
An accurate estimation of the concentration and volume.
-
The date the first drop of waste was added.
-
Your name, lab number, and contact information.
-
-
-
Segregate the Waste:
-
This is a non-negotiable safety step. Do not mix this waste with any other waste stream.
-
Specifically, keep it separate from acids, bases, and oxidizing agents.[4]
-
On-Site Storage and Disposal Request
-
Storage Location:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
This area should be under the control of laboratory personnel and near the point of generation.
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
-
Container Management:
-
Keep the waste container securely capped at all times, except when adding waste.[9] This prevents the release of vapors and potential spills.
-
-
Requesting Pickup:
-
Once the container is full, or you are discontinuing the project, arrange for disposal through your institution's EHS department.
-
Follow their specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste yourself.[10]
-
Disposal of Empty Containers
An "empty" container that held tert-Butyl (2-(methylamino)cyclohexyl)carbamate must still be managed carefully:
-
Triple Rinsing:
-
Final Disposal:
Part 3: Emergency Procedures
Spill Response
In the event of a spill, your immediate actions are critical:
-
Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent pads or another appropriate barrier.
-
PPE: Don the appropriate PPE before attempting any cleanup.
-
Cleanup:
-
For liquid spills, cover with an inert absorbent material like vermiculite or sand.[4]
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
-
Collect & Dispose: Place the absorbent material and any contaminated items into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][4]
Part 4: Visual Workflow Guides
Waste Disposal Decision Workflow
Caption: Decision workflow for routine waste disposal.
Spill Response Protocol
Caption: Immediate actions for a chemical spill.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%.
- CymitQuimica. (2024). Safety Data Sheet - Tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate.
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link].
- U.S. Environmental Protection Agency. (2011). EPA Issues Rule on Carbamate Wastes.
- Agilent Technologies, Inc. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
- BeanTown Chemical. (n.d.). tert-Butyl (cis-4-(methylamino)cyclohexyl)carbamate, 95% Purity.
-
Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link].
- TCI EUROPE N.V. (2025). SAFETY DATA SHEET - tert-Butyl Methyl[2-(methylamino)ethyl]carbamate.
- U.S. Environmental Protection Agency. (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.
- Combi-Blocks, Inc. (2023). Safety Data Sheet - tert-Butyl ((1r,2s,5s)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate.
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link].
- MedChemExpress USA. (2025). tert-Butyl 4-(methylamino)butylcarbamate-SDS.
- Fisher Scientific. (2009). SAFETY DATA SHEET - N-BOC-1,2-diaminoethane.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link].
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link].
- U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
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- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
